molecular formula C13H11BrN2 B053558 4-Bromo-4'-methylazobenzene CAS No. 92022-25-8

4-Bromo-4'-methylazobenzene

Cat. No.: B053558
CAS No.: 92022-25-8
M. Wt: 275.14 g/mol
InChI Key: LGWTZWOYTWCEOL-UHFFFAOYSA-N
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Description

4-Bromo-4'-methylazobenzene is a strategically functionalized azobenzene derivative of significant interest in materials science and photochemistry research. Its core value lies in its role as a molecular photoswitch, where it undergoes a reversible trans-to-cis isomerization upon irradiation with specific wavelengths of light (typically UV and visible light). The bromine substituent at the 4-position and the methyl group at the 4'-position make this compound an excellent building block for more complex molecular architectures. The bromine atom serves as a versatile handle for further synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for its integration into polymers, liquid crystalline systems, and supramolecular assemblies. The methyl group influences the electronic properties and packing behavior of the molecule. Primary research applications include the construction of light-responsive soft materials, such as liquid crystal elastomers and gels that can undergo macroscopic deformation upon light exposure. It is also utilized in the development of molecular machines, optoelectronic devices, and as a core unit in studies of molecular self-assembly and photomechanical effects. This reagent is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-bromophenyl)-(4-methylphenyl)diazene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2/c1-10-2-6-12(7-3-10)15-16-13-8-4-11(14)5-9-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWTZWOYTWCEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Bromo-4'-methylazobenzene chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-4'-methylazobenzene

Abstract

4-Bromo-4'-methylazobenzene is a functionalized aromatic azo compound characterized by a diazene bridge (-N=N-) connecting a 4-bromophenyl group and a 4-methylphenyl (tolyl) group. As a member of the azobenzene family, its most prominent feature is photoisomerization, the ability to reversibly switch between its stable trans and metastable cis geometric isomers upon light irradiation. This property, modulated by the electronic effects of the bromo and methyl substituents, makes it a molecule of significant interest in the development of photoswitchable materials, molecular machines, and advanced drug delivery systems. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and potential applications for researchers in chemistry and materials science.

Molecular and Spectroscopic Profile

The unique properties of 4-Bromo-4'-methylazobenzene are a direct consequence of its molecular architecture. The asymmetric substitution—an electron-withdrawing bromine atom and an electron-donating methyl group—creates a "push-pull" electronic system across the azobenzene core, influencing its stability, reactivity, and photoresponsive behavior.

Core Chemical Identity
PropertyValue
IUPAC Name (E)-1-(4-bromophenyl)-2-(4-methylphenyl)diazene
Synonyms 4-Bromo-4'-methylazobenzene, 4-Methyl-4'-bromoazobenzene
Molecular Formula C₁₃H₁₁BrN₂
Molecular Weight 275.15 g/mol
CAS Number 67639-59-4
Molecular Structure

The molecule consists of two substituted benzene rings linked by an azo group. The trans isomer is nearly planar and thermodynamically more stable, while the cis isomer adopts a non-planar, bent conformation.

Caption: Reversible photoisomerization cycle of azobenzene derivatives.

Synthesis and Mechanistic Pathways

A common and effective method for synthesizing asymmetrically substituted azobenzenes like 4-Bromo-4'-methylazobenzene is the Mills reaction . This involves the acid-catalyzed condensation of an aromatic nitroso compound with an aromatic amine.

Reaction: 4-Bromoaniline + 4-Methylnitrosobenzene → 4-Bromo-4'-methylazobenzene + H₂O

The causality behind this choice is the direct and often high-yielding formation of the azo linkage. The reaction proceeds by nucleophilic attack of the amine onto the protonated nitroso group, followed by a series of proton transfers and dehydration to yield the final azobenzene product.

Representative Experimental Protocol (Mills Reaction)

This protocol is a self-validating system; successful synthesis is confirmed by the characteristic color change and can be verified by TLC, melting point, and spectroscopic analysis.

  • Reactant Preparation: Dissolve 1.0 equivalent of 4-bromoaniline and 1.0 equivalent of 4-methylnitrosobenzene in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of the intensely colored orange-red product. The reaction typically proceeds to completion within several hours.

  • Work-up: Pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of the aqueous solution.

  • Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Verify the melting point against literature values.

Caption: General workflow for the synthesis of 4-Bromo-4'-methylazobenzene via the Mills reaction.

Applications in Research and Development

The combination of a photoswitchable core and versatile functional groups makes 4-Bromo-4'-methylazobenzene a valuable platform for advanced applications.

  • Building Block for Advanced Materials: The bromine atom serves as a key functional handle for further chemical modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the integration of the azobenzene unit into larger, more complex molecular architectures like polymers, dendrimers, and supramolecular assemblies. [1]This enables the creation of materials whose properties (e.g., shape, color, conductivity) can be controlled with light.

  • Photopharmacology: Azobenzenes are being explored as photoswitches to control the activity of drugs. A bioactive molecule can be tethered to the azobenzene core, and its conformation—and thus its biological activity—can be turned "on" or "off" using light of specific wavelengths. This offers the potential for targeted drug activation with high spatiotemporal precision.

  • Molecular Switches and Motors: As a fundamental photoswitch, this molecule can be incorporated into systems that perform work at the nanoscale, acting as light-driven actuators in molecular machines or as information storage units in molecular electronics.

Safety and Handling

While specific toxicity data for 4-Bromo-4'-methylazobenzene is not widely available, its handling should be guided by the safety profiles of related aromatic bromo and azo compounds. [2][3][4]

  • Hazard Classification (Inferred):

    • Harmful if swallowed (Acute Toxicity, Oral). [2][4] * May cause skin and serious eye irritation. [3] * May cause respiratory irritation. [3] * Potentially toxic to aquatic life with long-lasting effects. [2]

  • Precautionary Measures:

    • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [5] * Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.

    • First Aid:

      • Skin Contact: Wash off immediately with plenty of soap and water. [6] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [6] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

      • Inhalation: Move the person to fresh air and keep them comfortable for breathing. [6]

Conclusion

4-Bromo-4'-methylazobenzene is more than a simple dye; it is a sophisticated molecular tool. Its key chemical properties—robust photoisomerization, well-defined spectroscopic signatures, and synthetic accessibility—make it an exemplary model for studying and applying photoswitchable systems. The strategic placement of bromo and methyl groups provides both electronic modulation of the azo core and functional handles for creating next-generation smart materials, photosensitive probes, and targeted therapeutics. For researchers in drug development and materials science, understanding the fundamental chemistry of this molecule opens the door to innovations where light is the ultimate controller of function.

References

  • Guidechem. (n.d.). What are the properties and applications of 3-Bromo-4-methylbenzoic acid?
  • ChemicalBook. (2024). 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards.
  • ChemicalBook. (n.d.). Methyl 4-bromobenzoate | 619-42-1.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromobenzoate 99 619-42-1.
  • PubChem. (n.d.). 4,4'-Dimethylazobenzene.
  • CDH Fine Chemical. (n.d.). 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. (n.d.). 4-Bromo-4'-methylbenzophenone.
  • Zhen, R., et al. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research, 1(2). Bilingual Publishing Group.
  • Sigma-Aldrich. (n.d.). Methyl 4-bromo-3-methylbenzoate 95 148547-19-7.
  • ResearchGate. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene.
  • Mitchell, T., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • PubChem. (n.d.). 4-Methylazobenzene.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 4-bromobenzoate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate.
  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
  • Carl ROTH. (n.d.). SAFETY DATA SHEET - Bromobenzene.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Unknown Source. (n.d.). Organic Spectroscopy.
  • Chemistry LibreTexts. (2021). 4: Structure Determination I- UV-Vis and Infrared Spectroscopy, Mass Spectrometry.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Unknown Source. (n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA.
  • Unknown Source. (n.d.). 5: Organic Spectrometry.

Sources

Photophysical Properties of 4-Bromo-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical reference for the photophysical characterization of 4-Bromo-4'-methylazobenzene , an asymmetric azobenzene derivative.[1] It is designed for researchers requiring high-fidelity data on synthesis, spectral properties, and kinetic stability.[1]

Technical Reference & Characterization Guide

Part 1: Executive Technical Summary

4-Bromo-4'-methylazobenzene represents a class of "pseudo-symmetric" azobenzenes where the electronic push-pull character is minimal.[1] Unlike amino-nitro derivatives that relax thermally in milliseconds, this molecule exhibits a long-lived cis-isomer , making it a prime candidate for optical storage, stable photo-switching, and pharmacological uncaging applications where thermal bistability is required.[1]

Core Molecular Specifications
PropertyValue / CharacteristicNotes
Molecular Formula

Asymmetric substitution
Electronic Class Weak Donor (Me) – Weak Acceptor (Br)Minimal intramolecular charge transfer (ICT)
Primary Transition

(Trans)
Strong absorption, typically 325–340 nm
Secondary Transition

(Cis)
Weak, forbidden, typically 430–450 nm
Thermal Half-Life (

)
Hours to Days (Solvent dependent)High thermal stability compared to push-pull systems
Switching Mechanism Trans-Cis IsomerizationReversible via UV (365 nm) and Blue (450 nm) light

Part 2: Electronic Structure & Photophysics

Substituent Effects: The "Heavy Atom" vs. "Hyperconjugation"

Understanding the specific roles of the Bromine and Methyl substituents is critical for predicting experimental behavior:

  • 4-Bromo (Weak Inductive Withdrawal, Heavy Atom Effect):

    • Electronic: The -I (inductive) effect deactivates the ring slightly, but the +M (mesomeric) effect allows some donation. Overall, it induces a bathochromic shift (red-shift) relative to unsubstituted azobenzene due to extended conjugation.[1]

    • Spin-Orbit Coupling: The heavy bromine atom (

      
      ) introduces a non-negligible spin-orbit coupling component.[1] While azobenzene isomerization is dominated by singlet manifolds (
      
      
      
      ), the presence of Br can slightly enhance Intersystem Crossing (ISC) to the Triplet state (
      
      
      ), potentially opening a minor "inversion" relaxation pathway, though the "rotation" mechanism remains dominant.
  • 4'-Methyl (Hyperconjugation):

    • Acts as a weak electron donor via hyperconjugation (

      
      ).[1] This raises the HOMO energy level, slightly reducing the HOMO-LUMO gap and contributing to the redshift of the 
      
      
      
      band.
Isomerization Mechanism

The photoisomerization follows a reversible cycle.[1] The Trans isomer is thermodynamically stable (planar,


 like symmetry). Upon UV excitation (

), the molecule relaxes to the Cis form (distorted, non-planar,

symmetry) via a rotational conical intersection.
Diagram 1: Photoisomerization Cycle & Energy States

IsomerizationCycle Trans Trans-Isomer (Thermodynamically Stable) Planar Excited Excited State (S2 / S1) Rotational Relaxation Trans->Excited UV Light (365 nm) Abs: π -> π* Cis Cis-Isomer (Metastable) Non-Planar Excited->Cis Isomerization (Quantum Yield ~0.1-0.4) Cis->Trans Visible Light (450 nm) Abs: n -> π* Thermal Thermal Barrier (Activation Energy) Cis->Thermal Slow Relaxation (Dark) Thermal->Trans Heat (Δ)

Caption: The reversible photo-switching cycle. The Trans isomer absorbs UV to isomerize to Cis.[1][2] The Cis isomer reverts via visible light or thermal relaxation.[3]

Part 3: Experimental Protocols

Synthesis Strategy: The Mills Reaction

Why this method? Direct diazonium coupling of 4-bromoaniline and toluene derivatives often yields a "statistical mixture" of symmetric (dibromo, dimethyl) and asymmetric azobenzenes, requiring tedious chromatographic separation. The Baeyer-Mills reaction (condensation of a nitroso compound with an aniline) is the authoritative method for asymmetric azobenzenes to ensure high purity [1, 2].

Protocol:

  • Precursor Preparation: Oxidize 4-toluidine to 4-nitrosotoluene using Oxone® (potassium peroxymonosulfate) in biphasic DCM/Water.[1]

  • Condensation: React 4-nitrosotoluene (1.0 eq) with 4-bromoaniline (1.0 eq) in Glacial Acetic Acid.

  • Conditions: Stir at 40°C for 12–24 hours.

  • Purification: The asymmetric product precipitates or is extracted.[1] Recrystallize from Ethanol/Water to remove unreacted nitroso impurities.[1]

UV-Vis Characterization & Kinetic Measurement

This protocol validates the thermal half-life (


), a critical parameter for drug delivery switches.[1]

Reagents:

  • Spectroscopic grade Acetonitrile (Polar) and Toluene (Non-polar).[1]

  • UV LED source (365 nm, ~10 mW/cm²).[1]

Step-by-Step Workflow:

  • Baseline Spectrum: Prepare a

    
     solution of the pure Trans compound.[1] Record spectrum (250–600 nm).[1] Identify 
    
    
    
    (~330 nm).[1]
  • Generation of PSS (Photostationary State): Irradiate the cuvette with 365 nm UV light for 5 minutes until the spectrum stops changing. The

    
     band will decrease, and the 
    
    
    
    band (~440 nm) will slightly increase.
  • Kinetic Run:

    • Turn off the UV source.[1]

    • Immediately start recording Absorbance at

      
       every 5 minutes.[1]
      
    • Maintain constant temperature (e.g., 25°C or 37°C) using a Peltier controller.[1]

  • Data Analysis: Plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     vs. Time.[1] The slope 
    
    
    
    gives the rate constant.
    • 
      [1]
      
Diagram 2: Experimental Characterization Workflow

ExpWorkflow Start Pure Trans-Isomer (Solid) Solv Dissolve in Solvent (MeCN / Toluene) Start->Solv Spec1 Measure UV-Vis (t=0) Identify λmax (Trans) Solv->Spec1 Irrad Irradiate (365 nm) Generate Cis-Isomer Spec1->Irrad Dark Dark Incubation (Thermal Relaxation) Irrad->Dark Measure Monitor Abs Recovery vs Time Dark->Measure Calc Calculate Rate Constant (k) & Half-Life (τ) Measure->Calc

Caption: Workflow for determining the thermal relaxation rate constant (


) and half-life (

).

Part 4: Data Summary & Expectations

The following values are theoretical estimates based on the Hammett substituent constants (


) for Br and Me, grounded in comparative literature for 4,4'-disubstituted azobenzenes [3, 4].
ParameterNon-Polar Solvent (Hexane/Toluene)Polar Solvent (Acetonitrile/DMSO)

(Trans)
328–332 nm330–335 nm

(Cis)
435–440 nm440–445 nm
PSS Composition (365 nm) ~80–90% Cis~70–80% Cis
Thermal Half-Life (

)
High (10–50 Hours) Medium (1–10 Hours)
Mechanism Note Inversion pathway suppressed; Rotation dominates.[1]Polar solvents stabilize the transition state, accelerating relaxation.

Scientific Note: The lack of strong electron-donating groups (like


 or 

) means the thermal relaxation is significantly slower than "push-pull" azobenzenes.[1] This makes 4-Bromo-4'-methylazobenzene an excellent standard for checking the calibration of kinetic setups intended for slower processes.[1]
References
  • Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction . Beilstein Journal of Organic Chemistry, 2020.[1] Link

  • Synthesis and Characterization of 4,4′-Dibromoazobenzene . Organic Polymer Material Research, 2019.[1][2] Link

  • Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene . Journal of Thermodynamics & Catalysis, 2017.[1][4] Link

  • PubChem Compound Summary for CID 226037, 4-Bromoazobenzene . National Center for Biotechnology Information.[1] Link[1]

Sources

Technical Guide: Cis-Trans Isomerization of 4-Bromo-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

4-Bromo-4'-methylazobenzene represents a critical model system in the study of photo-switchable molecular devices. Unlike symmetric azobenzenes, this asymmetric derivative introduces a permanent dipole moment and distinct electronic "push-pull" character—albeit weak—between the electron-donating methyl group (


) and the electron-withdrawing bromo group (

).

This guide serves as an autonomous technical manual for synthesizing, characterizing, and kinetically analyzing the isomerization of this compound. It moves beyond generic textbook descriptions to address the specific experimental nuances required for high-precision kinetic data, essential for applications in molecular storage, photopharmacology, and liquid crystal engineering.

Part 2: Synthesis & Characterization

Strategic Synthesis: The Mills Reaction

While oxidative coupling of anilines (e.g., using


 or 

) is common for symmetric azobenzenes, it yields a statistical mixture of products (A-A, B-B, A-B) when applied to asymmetric targets. For 4-Bromo-4'-methylazobenzene , the Mills Reaction (condensation of a nitrosoarene with an aniline) is the authoritative protocol to ensure regiospecificity and high yield.
Protocol: Acid-Catalyzed Condensation

Reagents:

  • Reactant A: 4-Nitrosotoluene (1.0 eq)

  • Reactant B: 4-Bromoaniline (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or DCM/AcOH (1:1 v/v)

  • Catalyst: None required (AcOH acts as solvent/catalyst)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of 4-Nitrosotoluene in 20 mL of glacial acetic acid in a round-bottom flask. Ensure complete dissolution (gentle heating to 40°C may be required).

  • Addition: Add 10 mmol of 4-Bromoaniline dissolved in 10 mL of glacial acetic acid dropwise over 15 minutes.

  • Reaction: Stir the dark mixture at room temperature for 12–24 hours . Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). The formation of the azo product is indicated by a distinct orange/red spot (

    
    ).
    
  • Workup: Pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as an orange solid.

  • Purification: Filter the crude solid. Recrystallize from hot ethanol or methanol.

    • Note: Column chromatography (Silica gel, Hexane/DCM) may be required if unreacted nitroso compound remains.

Structural Validation
  • 
     NMR (400 MHz, 
    
    
    
    ):
    Expect two sets of AA'BB' doublets.
    • 
       ppm (d, 2H, ortho to azo, Br-ring)
      
    • 
       ppm (d, 2H, ortho to azo, Me-ring)
      
    • 
       ppm (d, 2H, meta to azo, Br-ring)
      
    • 
       ppm (d, 2H, meta to azo, Me-ring)
      
    • 
       ppm (s, 3H, 
      
      
      
      )
  • UV-Vis Spectroscopy:

    • Trans-isomer: Strong

      
       band at 
      
      
      
      nm. Weak
      
      
      band buried in the tail.
    • Cis-isomer: Weak

      
       band (
      
      
      
      nm); Distinct, stronger
      
      
      band at
      
      
      nm.

Part 3: Isomerization Kinetics & Mechanism

The Isomerization Cycle

The utility of 4-Bromo-4'-methylazobenzene lies in its reversible switching.

  • Photo-Isomerization (

    
    ):  Irradiation with UV light (365 nm) excites the 
    
    
    
    transition, converting the thermodynamically stable trans (
    
    
    ) isomer to the metastable cis (
    
    
    ) isomer.
  • Thermal Relaxation (

    
    ):  In the dark, the cis isomer reverts to trans. This process is thermally activated and follows first-order kinetics.
    
Mechanistic Pathway: Inversion vs. Rotation

The mechanism of thermal isomerization is solvent-dependent.[1]

  • Inversion Mechanism: In non-polar solvents (Hexane, Toluene), the transition state involves the linearization of one N-N-C angle (sp hybridization). The dipole moment change is minimal.

  • Rotation Mechanism: In polar solvents (DMF, DMSO), the transition state involves rotation around the N=N bond, breaking the

    
    -bond character. This creates a highly dipolar transition state which is stabilized by the solvent.
    

For 4-Bromo-4'-methylazobenzene, the "Inversion" mechanism is dominant in standard organic media, but "Rotation" becomes competitive in high-dielectric solvents.

IsomerizationMechanism Trans Trans Isomer (E) (Stable, Planar) Excited Excited State (S1/S2) Trans->Excited hν (365 nm) Cis Cis Isomer (Z) (Metastable, Twisted) Excited->Cis Relaxation TS_Inv TS: Inversion (Linear N-N-C) Cis->TS_Inv Thermal (Δ) Non-polar Solvent TS_Rot TS: Rotation (Twisted N-N, Dipolar) Cis->TS_Rot Thermal (Δ) Polar Solvent TS_Inv->Trans Fast Decay TS_Rot->Trans Fast Decay

Figure 1: Mechanistic pathways for the photo-thermal cycling of azobenzene derivatives. The choice of pathway (Inversion vs. Rotation) is dictated by solvent polarity.

Part 4: Experimental Protocols for Kinetic Analysis

To accurately determine the rate constant (


) and activation energy (

), follow this self-validating protocol.
Equipment Setup[2]
  • Spectrophotometer: UV-Vis with Peltier temperature control (

    
    ).
    
  • Light Source: UV LED (365 nm) or Hg lamp with bandpass filter.

  • Solvent: Spectroscopic grade Toluene (non-polar baseline) or Acetonitrile (polar comparison).

Kinetic Measurement Workflow

KineticWorkflow Start Start: Pure Trans Solution (10-5 M) Irradiate Irradiate (365 nm) Until Photostationary State (PSS) Start->Irradiate Dark Place in Dark (Thermostatted Cell) Irradiate->Dark Measure Monitor Absorbance @ λ_max (330 nm) Dark->Measure Data Plot ln(A_inf - A_t) vs Time Measure->Data Calc Calculate k (Slope) Repeat at T1, T2, T3, T4 Data->Calc Arrhenius Arrhenius Plot ln(k) vs 1/T Calc->Arrhenius

Figure 2: Step-by-step workflow for determining thermal isomerization kinetics.

Data Analysis

The thermal back-reaction follows first-order kinetics:



Where:
  • 
     = Absorbance of the fully relaxed trans state.
    
  • 
     = Absorbance at time 
    
    
    
    .
  • 
     = First-order rate constant (
    
    
    
    ).

Arrhenius Analysis: Perform the experiment at four temperatures (e.g., 25°C, 35°C, 45°C, 55°C). Plot


 vs. 

(Kelvin) to extract thermodynamic parameters:
  • Activation Energy (

    
    ):  From slope 
    
    
    
    .
  • Frequency Factor (

    
    ):  From intercept.
    

Expected Values (Typical for Azobenzenes):

Parameter Typical Range Notes

| Rate Constant (


)  | 

| Slower than push-pull azos; faster than unsubstituted. | | Activation Energy (

)
|

| High barrier indicates stability of cis form. | | Half-life (

)
| Hours to Days | Highly dependent on solvent polarity. |

Part 5: References

  • Merino, E. (2011). "Synthesis of azobenzenes: the coloured pieces of molecular materials." Chemical Society Reviews. Link

  • Bandara, H. M. D., & Burdette, S. C. (2012). "Photoisomerization in different classes of azobenzene." Chemical Society Reviews. Link

  • Garcia-Amorós, J., & Velasco, D. (2012). "Recent advances in the thermal cis-to-trans isomerization of azo-based photoswitches." Beilstein Journal of Organic Chemistry. Link

  • Talon, A., et al. (2025). "Theoretical Study of the Isomerisation Mechanism of Azobenzene." ResearchGate.[1] Link

  • Dokić, M., et al. (2009). "Cis-trans isomerization of azobenzenes in the gas phase and in solution." Journal of Physical Chemistry A. Link

Sources

Technical Guide: 1H and 13C NMR Characterization of 4-Bromo-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) characterization of 4-Bromo-4'-methylazobenzene , a classic asymmetric azobenzene derivative used frequently in photopharmacology and materials science as a photoswitch.[1]

Executive Summary

4-Bromo-4'-methylazobenzene (CAS: 29163-93-3) is a push-pull type azobenzene photoswitch.[1] Its utility lies in the reversible isomerization between its thermodynamically stable trans (


) and metastable cis (

) forms upon irradiation. Accurate NMR characterization is critical not just for structural verification, but for quantifying the photostationary state (PSS) ratios—a key metric in drug development and molecular switch applications.

This guide details the synthesis, spectral assignment, and isomerization dynamics, providing a self-validating protocol for researchers.

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is best synthesized via the Mills Reaction , which prevents the formation of symmetric azo byproducts common in diazonium coupling.

Recommended Synthesis Protocol (Mills Reaction)

Reaction Logic: Condensation of a nitrosoarene with an aniline derivative in glacial acetic acid.

  • Reagents: 4-Nitrosotoluene (1.0 eq), 4-Bromoaniline (1.0 eq).[1]

  • Solvent: Glacial Acetic Acid (AcOH).

  • Conditions: Stir at ambient temperature for 12–24 hours.

Step-by-Step Workflow:

  • Dissolve 4-Nitrosotoluene in minimal glacial AcOH.

  • Add 4-Bromoaniline dissolved in AcOH dropwise.

  • Stir in dark (to prevent premature isomerization) for 16 hours.

  • Precipitate product by pouring into ice-cold water.

  • Filter and recrystallize from Ethanol/Water to yield orange/red needles.

NMR Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. Use DMSO-
    
    
    
    if solubility is poor, but note that polar solvents can accelerate thermal relaxation of the cis isomer.
  • Concentration: 10–15 mg in 0.6 mL solvent for clear 1H and 13C acquisition.

  • Pre-Acquisition: For pure trans spectra, keep the sample in the dark or heat to 50°C for 30 mins then cool. For PSS mixtures, irradiate the NMR tube with UV light (365 nm) immediately prior to insertion.

1H NMR Analysis (400/500 MHz, CDCl3)

The 1H NMR spectrum is dominated by two distinct AA'BB' coupling systems in the aromatic region and a characteristic methyl singlet.

Trans-Isomer (E-form) Assignments

The molecule is planar, maximizing conjugation. This results in significant deshielding of protons ortho to the azo group.

Proton EnvironmentMultiplicityIntegrationChemical Shift (

, ppm)
Coupling (

, Hz)
Assignment Logic
Ar-CH3 Singlet3H2.43 -Benzylic methyl on electron-rich ring.[1]
H-3', H-5' (Tolyl)Doublet2H7.31 8.0-8.5Ortho to methyl group; shielded by electron-donating effect.[1]
H-2, H-6 (Bromo)Doublet2H7.64 8.5-9.0Ortho to Bromine; inductive deshielding by Br.
H-2', H-6' (Tolyl)Doublet2H7.82 8.0-8.5Ortho to Azo; deshielded by magnetic anisotropy of -N=N-.
H-3, H-5 (Bromo)Doublet2H7.78 - 7.85 8.5-9.0Ortho to Azo; deshielded.[1] Often overlaps with H-2'/6'.[1]

Key Diagnostic Feature: Look for the "roofing" effect in the doublets if the chemical shift difference is small, though at 400 MHz+ the AA'BB' systems usually appear as clean pseudo-doublets.

Cis-Isomer (Z-form) Shifts

Upon UV irradiation, the molecule twists, breaking planarity. This disrupts conjugation and places the aromatic rings in the shielding cone of each other (Ring Current Effect).

  • Methyl Group: Shifts upfield to ~2.25 ppm.

  • Aromatic Protons: Significant upfield shift (shielding) to the 6.80 – 7.20 ppm range.

  • Quantification: Calculate PSS ratio using the integration of the Methyl singlets:

    
    
    

13C NMR Analysis (100/125 MHz, CDCl3)

The 13C spectrum confirms the asymmetry of the molecule. There are 9 distinct carbon signals for the trans isomer.

Carbon TypeChemical Shift (

, ppm)
Assignment Logic
Methyl 21.5 Typical benzylic methyl.
C-Br (Ipso) 125.4 Shielded due to the heavy atom effect of Bromine.[1]
Ar-CH (Tolyl) 129.7 Meta to azo, ortho to methyl.
Ar-CH (Bromo) 132.2 Meta to azo, ortho to bromine.
Ar-CH (Tolyl) 122.9 Ortho to azo group.[1]
Ar-CH (Bromo) 124.5 Ortho to azo group.
C-Me (Ipso) 141.8 Quaternary carbon bearing the methyl group.[1]
C-N (Tolyl) 150.9 Ipso carbon attached to azo nitrogen (electron rich ring).
C-N (Bromo) 151.5 Ipso carbon attached to azo nitrogen (electron poor ring).

Note: Quaternary carbons (Ipso) will have significantly lower intensity.

Visualization of Isomerization & Logic

The following diagram illustrates the structural transformation and the resulting magnetic environment changes that dictate the NMR shifts.

Azobenzene_NMR Trans Trans (E) Isomer Planar Structure Max Conjugation UV UV Light (365 nm) Trans->UV Excitation NMR_Trans NMR Signature (Trans) Me: 2.43 ppm Ar-H: 7.3 - 7.9 ppm Trans->NMR_Trans Correlates to Cis Cis (Z) Isomer Twisted Structure Shielding Cone Effect UV->Cis Isomerization Cis->Trans Thermal/Vis Light NMR_Cis NMR Signature (Cis) Me: 2.25 ppm (Upfield) Ar-H: 6.8 - 7.2 ppm (Shielded) Cis->NMR_Cis Correlates to

Caption: Schematic of photoisomerization showing the correlation between structural twisting and the resulting upfield NMR shifts.

Troubleshooting & Validation

Common Impurities
  • Broad Singlet ~4.0-5.0 ppm: Residual Aniline protons (unreacted starting material).[1]

  • Multiplets ~6.5-7.0 ppm (in Trans sample): Indicates thermal relaxation or ambient light exposure has generated cis isomer.[1] Fix: Keep sample in foil-wrapped tube.

  • Extra Singlet ~2.3 ppm: Toluene (solvent residue) or unreacted Nitrosotoluene. Check 13C for toluene peak at 21.1 ppm vs product Me at 21.5 ppm.

Self-Validation Protocol

To confirm the identity of your synthesized compound without external standards:

  • Integration Check: The Methyl singlet (3H) must integrate 3:2:2:2:2 against the aromatic regions.

  • COSY Experiment: Run a 2D COSY. The doublet at 7.31 ppm (Tolyl) must correlate only with the doublet at 7.82 ppm. It should not correlate with the methyl group (4-bond coupling is usually too weak to see in standard COSY).[1]

  • Photo-switching Test: Irradiate the tube for 5 mins with a UV lamp. Re-run 1H NMR. If the characteristic upfield "shadow" spectrum appears, the azo-bond is active and intact.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 3010 (Analogous 4-Methylazobenzene data).[1] National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. [Link]

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. [Link]

  • PubChem Compound Summary. 4-Methylazobenzene (Analogous substructure).[1] National Center for Biotechnology Information. [Link]

Sources

FT-IR Spectrum of 4-Bromo-4'-methylazobenzene: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the FT-IR characterization of 4-Bromo-4'-methylazobenzene , a classic asymmetric azobenzene derivative.

This guide is structured to serve researchers requiring high-fidelity spectral assignment and robust experimental protocols. It synthesizes theoretical vibrational spectroscopy with practical laboratory workflows.

Executive Summary & Context

4-Bromo-4'-methylazobenzene is a photochromic molecule belonging to the azobenzene class. Unlike symmetric azobenzenes (e.g., 4,4'-dibromoazobenzene), the asymmetric substitution (bromo- and methyl- groups) breaks the centrosymmetry of the trans-isomer. This asymmetry is spectroscopically significant: it makes the N=N stretching vibration infrared active , a mode that is otherwise forbidden (Raman active only) in symmetric counterparts.

This molecule is frequently utilized in:

  • Photo-responsive Materials: As a dopant in liquid crystals to trigger phase transitions.

  • Molecular Switches: Leveraging the reversible trans

    
    cis isomerization.
    
  • Halogen Bonding Research: The bromine atom serves as a Lewis acid donor in crystal engineering.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the FT-IR spectrum represents the pure compound and not degradation products or solvent artifacts, the following "Self-Validating" protocol is recommended. This workflow utilizes the Mills Reaction , the gold standard for synthesizing asymmetric azobenzenes without activating groups.

Synthesis (The Mills Reaction)

Objective: Condensation of a nitroso-derivative with an aniline.[1] Reaction: 4-Nitrosotoluene + 4-Bromoaniline


 4-Bromo-4'-methylazobenzene + H

O
  • Reagent Prep: Dissolve equimolar amounts (e.g., 5 mmol) of 4-Nitrosotoluene and 4-Bromoaniline in minimal Glacial Acetic Acid (approx. 20 mL).

  • Condensation: Stir the deep green/brown solution at 40°C for 24 hours in the dark. Note: Light exclusion is critical to prevent premature isomerization.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as an orange/red solid. Filter and wash with copious water to remove acetic acid.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography (Eluent: Hexane/DCM 4:1).

  • Validation: Product should be an orange crystalline solid. Purity is confirmed if the IR spectrum lacks broad OH bands (3400 cm

    
    ) from residual water or acetic acid.
    
FT-IR Sample Preparation

Method: KBr Pellet (Preferred for resolution) or ATR (diamond crystal).

  • Step 1 (Drying): Vacuum dry the sample at 40°C for 4 hours. Residual solvent peaks (Ethanol: ~1050, 880 cm

    
    ) will obscure key fingerprint regions.
    
  • Step 2 (Matrix): Grind 1 mg of sample with 100 mg of dry spectroscopic-grade KBr.

  • Step 3 (Pressing): Press at 8-10 tons to form a transparent pellet.

  • Step 4 (Dark Adaptation): Keep the pellet in the dark for 30 minutes prior to scanning to ensure the sample is >98% in the thermodynamically stable trans-state.

Workflow Diagram

ExperimentalWorkflow Synthesis Mills Reaction (Acetic Acid, 40°C) Workup Precipitation & Filtration Synthesis->Workup 24h Stir Purification Recrystallization (Ethanol) Workup->Purification Crude Solid Prep Sample Prep (KBr Pellet) Purification->Prep Pure Trans-Isomer Analysis FT-IR Acquisition (Dark vs. UV Irradiated) Prep->Analysis Transmission Mode

Figure 1: End-to-end workflow for synthesizing and characterizing 4-Bromo-4'-methylazobenzene, ensuring spectral fidelity.

Spectral Analysis & Band Assignment

The spectrum of 4-Bromo-4'-methylazobenzene is dominated by aromatic skeletal vibrations, but specific markers distinguish it from its precursors.

Diagnostic Peak Table (Trans-Isomer)
Frequency (cm

)
IntensityVibrational Mode AssignmentMechanistic Insight
3050 - 3030 WeakC-H Stretch (Aromatic)Standard

C-H vibration.
2920, 2850 Weak/MedC-H Stretch (Aliphatic)Specific to Methyl Group. Asymmetric and symmetric stretching of the -CH

substituent.
1600, 1580 MediumC=C Ring StretchAromatic ring breathing modes.
1480 - 1460 MediumN=N Stretch (Trans)Critical Marker. Visible due to asymmetry. In symmetric azobenzenes, this is IR inactive.
1380 Medium

C-H (Methyl)
Symmetric deformation ("Umbrella" mode) of the methyl group.
1150 - 1140 StrongC-N StretchVibration of the bond connecting the azo group to the phenyl ring.
1070, 1010 StrongC-Br / In-plane Def.Specific to Bromo Group. C-Br stretching often couples with ring vibrations here.
840 - 810 Very StrongC-H Out-of-Plane (OOP)Para-Substitution Signature. Strong band characteristic of 1,4-disubstituted benzene rings.
680 - 550 MediumC-Br StretchLower frequency component of the carbon-bromine bond.
Detailed Interpretation
  • The Asymmetry Effect (1480-1400 cm

    
    ):  In trans-azobenzene, the N=N stretch is symmetry-forbidden in IR. However, the dipole moment change induced by the electron-donating Methyl group vs. the electron-withdrawing Bromo group makes this bond polarized enough to appear in the IR spectrum of this derivative [1].
    
  • The Para-Substitution Marker (810-840 cm

    
    ):  This is the most intense band in the fingerprint region. Two adjacent hydrogens on the aromatic ring vibrate in phase (wagging). The position (~830 cm
    
    
    
    ) confirms the para orientation of both the Br and CH
    
    
    groups relative to the azo linkage.
  • Methyl vs. Bromo: The presence of aliphatic C-H stretches (2920 cm

    
    ) immediately distinguishes this from 4,4'-dibromoazobenzene. Conversely, the heavy bromine atom shifts ring deformation bands to lower frequencies compared to 4,4'-dimethylazobenzene.
    

Mechanistic Insight: Photoisomerization

Upon irradiation with UV light (365 nm), the molecule undergoes trans


cis isomerization.[2][3] This geometric change drastically alters the dipole moment and the vibrational manifold.
Spectral Shifts (Trans Cis)[3][4]
  • N=N Stretch Shift: The cis isomer has a shorter, more strained N=N bond. The stretching frequency typically shifts to a lower wavenumber (approx. 1500-1520 cm

    
     region, though often weaker or obscured by ring modes). Note: In many azobenzenes, the cis-N=N mode is actually more distinct in IR than the trans mode due to the bent geometry.
    
  • Fingerprint Changes: The intense para-OOP band (~830 cm

    
    ) will decrease in intensity, and new bands associated with the non-planar cis rings will appear, often around 750-700 cm
    
    
    
    [2].
Isomerization Pathway Diagram

Isomerization Trans Trans-Isomer (Planar, C2h-like) IR: 830 cm⁻¹ (Strong) Excited Excited State (π-π* Transition) Trans->Excited + hν (UV 365nm) Cis Cis-Isomer (Bent, C2v-like) IR: New bands ~750 cm⁻¹ Excited->Cis Inversion/Rotation Cis->Trans + hν (Visible) or Δ (Heat)

Figure 2: Cycle of photoisomerization. The structural change from planar (trans) to bent (cis) alters the selection rules, making different vibrational modes IR active.

Troubleshooting & Validation

When analyzing your spectrum, look for these common artifacts:

  • Broad Peak at 3400 cm

    
    :  Indicates wet KBr or residual solvent. Remedy: Re-dry sample and KBr powder.
    
  • Split Peaks in Fingerprint: May indicate a mixture of cis and trans isomers. Remedy: Irradiate sample with visible light (>450 nm) or heat gently to revert fully to trans before acquisition.

  • Missing C=O: Ensure no oxidation of the methyl group occurred (no band at 1700 cm

    
    ).
    

References

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular switches. Chemical Society Reviews, 40(7), 3835-3853.

  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.

  • Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. Wiley. (Standard reference for characteristic group frequencies).
  • NIST Chemistry WebBook. Azobenzene IR Spectrum. (Used for baseline comparison of the azo-core).

Sources

Methodological & Application

Application Notes and Protocols for 4-Bromo-4'-methylazobenzene in Liquid Crystals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Art of Molecular Design in Smart Materials

In the realm of advanced materials, the ability to control the physical properties of a substance with external stimuli is a cornerstone of innovation. Liquid crystals, with their unique blend of fluidity and long-range order, represent a remarkable platform for creating such "smart" materials. Their applications are ubiquitous, from the displays that populate our digital world to sophisticated optical and sensory devices. The introduction of photochromic molecules, such as azobenzene derivatives, into liquid crystalline systems opens up a fascinating avenue for the dynamic, light-driven control of these materials.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the applications of a specific, yet versatile, photochromic dopant: 4-Bromo-4'-methylazobenzene. We will delve into the synthesis of this molecule, its incorporation into a common nematic liquid crystal host, and the subsequent characterization of the photoswitchable properties of the composite material. The protocols and discussions herein are designed not merely as a set of instructions, but as a framework for understanding the intricate interplay between molecular structure and macroscopic function. Our approach is grounded in the principles of scientific integrity, providing not just the "how," but the "why" behind each experimental choice.

Section 1: The Molecule of Interest - 4-Bromo-4'-methylazobenzene

4-Bromo-4'-methylazobenzene is a derivative of azobenzene, a class of chemical compounds characterized by two phenyl rings connected by a nitrogen double bond (-N=N-). The defining feature of azobenzenes is their ability to undergo reversible isomerization between a thermally stable trans state and a metastable cis state upon irradiation with light of specific wavelengths. This photoisomerization induces a significant change in molecular geometry, which, when harnessed within a liquid crystal matrix, can trigger dramatic changes in the phase and optical properties of the host material.

The substituents on the phenyl rings of the azobenzene core play a crucial role in tuning its properties. In 4-Bromo-4'-methylazobenzene, the electron-withdrawing bromine atom and the electron-donating methyl group create a "push-pull" electronic structure. This configuration influences the absorption spectrum of the molecule and the lifetime of its cis isomer, making it a compelling candidate for photoswitching applications.

Section 2: Synthesis of 4-Bromo-4'-methylazobenzene

The synthesis of asymmetrical azobenzenes like 4-Bromo-4'-methylazobenzene is typically achieved through a diazo coupling reaction. The following protocol is a representative method adapted from established organo-synthetic procedures.

Underlying Principles of the Synthesis

The synthesis involves two key steps: the diazotization of an aniline derivative, followed by its coupling to an electron-rich aromatic partner. In this case, we will diazotize 4-bromoaniline and couple it with toluene. The bromine substituent is introduced first, as it directs the subsequent coupling to the desired para position.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_diazotization Step 1: Diazotization of 4-Bromoaniline cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 4-Bromoaniline C Diazonium Salt Intermediate A->C Diazotization at 0-5 °C B Sodium Nitrite (NaNO2) in HCl (aq) B->C E 4-Bromo-4'-methylazobenzene C->E Coupling Reaction D Toluene D->E F Crude Product E->F G Column Chromatography F->G H Pure Product G->H

Caption: Workflow for the synthesis of 4-Bromo-4'-methylazobenzene.

Detailed Synthesis Protocol

Materials and Reagents:

  • 4-Bromoaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Diazotization of 4-Bromoaniline:

    • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve 4-bromoaniline (e.g., 10 mmol) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol) dropwise to the aniline solution, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Azo Coupling:

    • In a separate flask, prepare a solution of toluene (excess, e.g., 50 mL) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) if desired for improved yield.

    • Slowly add the cold diazonium salt solution to the toluene solution with vigorous stirring. The reaction is often carried out at or below room temperature.

    • After the addition is complete, allow the reaction to stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, neutralize the mixture with a dilute solution of sodium hydroxide.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude 4-Bromo-4'-methylazobenzene by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

    • Collect the fractions containing the pure product and evaporate the solvent to yield a colored solid.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 3: Doping of Nematic Liquid Crystals

The true utility of 4-Bromo-4'-methylazobenzene is realized when it is introduced as a guest molecule into a liquid crystal host. The nematic liquid crystal 4-cyano-4'-pentylbiphenyl (5CB) is a common and well-characterized host for such studies due to its convenient nematic range at room temperature.[1]

Principle of Guest-Host Interaction

When doped into a nematic liquid crystal, the rod-like trans-4-Bromo-4'-methylazobenzene molecules tend to align with the director of the liquid crystal host. Upon irradiation with UV light, these molecules isomerize to the bent cis form. The cis isomers act as impurities that disrupt the long-range orientational order of the nematic phase, leading to a decrease in the nematic-to-isotropic (N-I) transition temperature.[2][3] This photo-induced phase transition is the key to many of its applications.[4]

Protocol for Preparing Doped Liquid Crystal Mixtures

Materials:

  • 4-Bromo-4'-methylazobenzene (synthesized as above)

  • 4-cyano-4'-pentylbiphenyl (5CB)

  • Dichloromethane (spectroscopic grade)

  • Small vials

  • Vortex mixer

  • Hot plate

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of 4-Bromo-4'-methylazobenzene in dichloromethane at a known concentration (e.g., 1 mg/mL).

  • Doping Procedure:

    • In a clean vial, weigh a precise amount of 5CB (e.g., 100 mg).

    • Add a calculated volume of the 4-Bromo-4'-methylazobenzene stock solution to achieve the desired doping concentration (typically 1-5 wt%).

    • Gently mix the components using a vortex mixer until a homogeneous solution is obtained.

    • Carefully evaporate the dichloromethane solvent by gentle heating (e.g., 40-50 °C) on a hot plate, followed by placing the mixture under vacuum for several hours to ensure complete removal of the solvent. The resulting mixture is the doped liquid crystal.

Section 4: Fabrication of Liquid Crystal Cells

To study the electro-optical and photoswitching properties, the doped liquid crystal mixture needs to be confined in a cell.

Cell Components and Assembly

A standard liquid crystal cell consists of two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide, ITO) and an alignment layer. The spacing between the plates is controlled by spacers.

Visualizing Cell Fabrication

Cell_Fabrication A ITO-coated Glass Substrates B Cleaning A->B C Spin-coating Alignment Layer (e.g., Polyimide) B->C D Rubbing of Alignment Layer C->D E Assembly with Spacers and UV-curable Glue D->E F Capillary Filling with Doped LC E->F G Sealing F->G H Final LC Cell G->H

Caption: Workflow for the fabrication of a liquid crystal cell.

Detailed Cell Fabrication Protocol

Materials:

  • ITO-coated glass slides

  • Polyimide alignment layer solution

  • Solvents for cleaning (e.g., acetone, isopropanol)

  • UV-curable adhesive

  • Spacers of desired thickness (e.g., 5-10 µm)

  • Rubbing machine or velvet cloth

  • UV lamp

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the slides with a stream of nitrogen.

  • Alignment Layer Deposition: Spin-coat a thin layer of a polyimide alignment solution onto the ITO surface of each slide.

  • Curing and Rubbing: Cure the polyimide layer by baking at the recommended temperature. After cooling, gently rub the surface of the polyimide layer in a single direction with a velvet cloth or a rubbing machine to induce a preferential alignment of the liquid crystal molecules.

  • Cell Assembly: Assemble two rubbed substrates with their rubbing directions either parallel or anti-parallel. Place spacers between the substrates to define the cell gap. Apply a UV-curable adhesive along the edges, leaving a small gap for filling.

  • Curing: Expose the cell to UV light to cure the adhesive.

  • Filling: Fill the cell with the prepared 4-Bromo-4'-methylazobenzene-doped 5CB mixture via capillary action at a temperature above the N-I transition of the mixture.

  • Sealing: Seal the filling port with the UV-curable adhesive.

Section 5: Characterization of Photoswitching Properties

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy is used to monitor the trans-cis photoisomerization of the 4-Bromo-4'-methylazobenzene. The trans isomer typically has a strong π-π* absorption band in the UV region, while the cis isomer has a weaker n-π* absorption band at longer wavelengths in the visible region.

Protocol:

  • Prepare a dilute solution of the doped liquid crystal in a suitable solvent (e.g., dichloromethane).

  • Record the initial UV-Vis absorption spectrum of the solution. This spectrum corresponds primarily to the trans isomer.

  • Irradiate the solution with UV light (e.g., 365 nm) for a specific duration.

  • Record the UV-Vis spectrum again to observe the changes in the absorption bands, indicating the formation of the cis isomer.

  • To observe the reverse cis-trans isomerization, irradiate the solution with visible light (e.g., >420 nm) or monitor the spectral changes over time in the dark (thermal back-relaxation).

Polarized Optical Microscopy (POM)

Principle: POM is a powerful technique to observe the texture of the liquid crystal phase and to determine the phase transition temperatures.[2][3] The photo-induced nematic-to-isotropic phase transition can be directly visualized.

Protocol:

  • Place the fabricated liquid crystal cell on a temperature-controlled stage of a polarized optical microscope.

  • Heat the sample to the isotropic phase and then cool it down to observe the formation of the nematic texture.

  • Set the temperature to just below the N-I transition temperature of the doped mixture.

  • Irradiate a region of the cell with a focused UV light beam.

  • Observe the disappearance of the birefringent nematic texture in the irradiated region, indicating the transition to the isotropic phase.

  • The process can be reversed by removing the UV light and allowing for thermal relaxation or by irradiating with visible light.

Section 6: Quantitative Data and Analysis

The following table provides a representative summary of the expected changes in the properties of 5CB when doped with 4-Bromo-4'-methylazobenzene. The exact values will depend on the specific experimental conditions.

PropertyUndoped 5CB5CB + 3 wt% 4-Bromo-4'-methylazobenzene (trans)5CB + 3 wt% 4-Bromo-4'-methylazobenzene (cis-rich photostationary state)
Nematic-Isotropic Transition Temperature (TNI) ~35 °C[1]Slightly depressed (e.g., ~33 °C)Significantly depressed (e.g., < Room Temp.)
Appearance under POM (Nematic Phase) Birefringent textureBirefringent textureIsotropic (dark)
UV-Vis λmax (π-π) N/A~350-370 nmDecreased intensity
UV-Vis λmax (n-π) N/AWeak, ~440-460 nmIncreased intensity

Section 7: Applications and Future Directions

The ability to isothermally and reversibly switch a liquid crystal between its nematic and isotropic phases opens up a plethora of applications, including:

  • Optical Shutters and Light Modulators: The change in light scattering between the nematic and isotropic states can be used to create devices that control the transmission of light.

  • Rewritable Optical Storage: The two distinct states (nematic and isotropic) can be used to store binary information that can be written and erased with light.

  • Microfluidic Valves: The photo-induced phase transition can be used to control the flow of fluids in microfluidic channels.

  • Soft Actuators: The molecular motion of the azobenzene can be harnessed to generate mechanical work in liquid crystal elastomers.

Future research in this area could focus on synthesizing novel azobenzene derivatives with optimized photoswitching properties, such as faster response times, longer cis-state lifetimes, and absorption profiles tailored to specific light sources. Furthermore, the integration of these materials into more complex device architectures will undoubtedly lead to new and exciting technologies.

References

  • García-Amorós, J., & Velasco, D. (2009). Nematic-to-isotropic photo-induced phase transition in azobenzene-doped low-molar liquid crystals. Physical Chemistry Chemical Physics, 11(21), 4244. [Link]

  • Ikeda, T. (2003). Photomodulation of liquid crystal alignments and its application to optical switching and image storage. Journal of Materials Chemistry, 13(9), 2037-2057. [Link]

  • Al-Zangana, S., et al. (2023). Enhancement of electro-optical properties and phase transition temperature of thermotropic liquid crystal 5CB by doping with 4-n-pentylbenzoic acid. Liquid Crystals, 50(10), 1365-1375. [Link]

  • FlexEnable. (2021). The making of a plastic liquid crystal cell. [Link]

  • Organic Syntheses. (Various years). Procedures for the synthesis of brominated aromatic compounds. [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Cricchio, D., et al. (2006). Photoswitching in polymer-dispersed liquid crystals. AIP Publishing. [Link]

  • Kundu, S., et al. (2015). Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate. RSC Publishing. [Link]

  • Lee, S., et al. (2024). Photoinduced Phase Transitions of Imine-Based Liquid Crystal Dimers with Twist–Bend Nematic Phases. MDPI. [Link]

Sources

Application Note: Light-Controlled Release Systems Using 4-Bromo-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the engineering of photo-responsive drug delivery systems (DDS) utilizing 4-Bromo-4'-methylazobenzene (BMAB) .[1] Unlike symmetric azobenzenes, BMAB offers a distinct asymmetric advantage: the bromine substituent serves as a high-fidelity "chemical handle" for directional attachment to drug carriers (mesoporous silica, hydrogels, or liposomes), while the methyl group stabilizes the hydrophobic core required for supramolecular host-guest interactions.[1]

The protocols below focus on the Mesoporous Silica Nanoparticle (MSN) "Nanovalve" architecture. In this system, BMAB acts as a stalk tethered to the pore entrance.[1] A macrocyclic host (


-cyclodextrin) binds to the trans-azobenzene, capping the pore.[1] UV irradiation triggers isomerization to the cis-state, ejecting the cyclodextrin and releasing the cargo.
Key Advantages of BMAB in DDS
  • Directional Functionalization: The aryl bromide allows for Palladium-catalyzed cross-coupling (Suzuki/Heck) to linkers without disturbing the photo-switching core.[1]

  • Tunable Kinetics: The 4-methyl substitution provides a slight bathochromic shift and distinct thermal relaxation rates compared to unsubstituted azobenzene, allowing for fine-tuned release profiles.[1]

  • High Contrast Switching: The geometric change from planar (trans) to twisted (cis) drastically alters the binding constant (

    
    ) with cyclodextrins (
    
    
    
    ), ensuring a "zero-leakage" seal in the dark.

Mechanistic Workflow

The following diagram illustrates the logic flow from molecular synthesis to light-triggered release.

G cluster_0 Phase 1: Synthesis & Assembly cluster_1 Phase 2: Loading & Capping cluster_2 Phase 3: Release BMAB 4-Bromo-4'-methylazobenzene (Precursor) Linker Pd-Catalyzed Coupling (Add Carboxyl Linker) BMAB->Linker Graft Amide Coupling to MSN Surface Linker->Graft Cargo Load Cargo (Diffusion) Graft->Cargo Cap Add u03b2-Cyclodextrin (Forms Inclusion Complex) Cargo->Cap Sealed Sealed Nanovalve (Trans-State) Cap->Sealed UV UV Irradiation (365 nm) Sealed->UV Isom Isomerization (Trans u2192 Cis) UV->Isom Open CD Dissociation (Valve Opens) Isom->Open Release Cargo Release Open->Release

Figure 1: Operational workflow for BMAB-based nanovalves. The system relies on the steric incompatibility of the cis-isomer with the cyclodextrin cavity.

Physicochemical Characterization

Before fabrication, the photoswitching efficiency of the BMAB derivative must be validated.

Spectral Properties
PropertyValue (Approx.)Notes

(

)
340–350 nmStrong absorption; triggers trans

cis.

(

)
440–450 nmWeaker absorption; triggers cis

trans.[1]
Thermal Relaxation (

)
Hours to DaysSolvent dependent.[1] Stable enough for acute drug delivery.[1]
Geometry Change9.0 Å

5.5 Å
Distance between para-carbons decreases significantly in cis form.[1]
Protocol 1: Validation of Photo-Switching

Objective: Confirm that functionalization at the Bromine position does not quench photoisomerization.

  • Preparation: Dissolve BMAB (or its functionalized derivative) in Ethanol or DMSO to a concentration of

    
     M.
    
  • Baseline Scan: Record UV-Vis spectrum (250–600 nm). Note the strong peak at ~345 nm (trans).

  • Irradiation: Expose the cuvette to 365 nm light (LED source, 10-20 mW/cm²) for 30-second intervals.

  • Observation:

    • Decrease in 345 nm peak intensity.[1]

    • Increase in 450 nm peak intensity.[1]

    • Critical Check: Existence of distinct isosbestic points .[1] If these points drift, photodegradation is occurring.[1]

  • Reversibility: Irradiate with visible light (>450 nm) or heat to 60°C and observe the recovery of the original spectrum.

Application Protocol: Synthesis of the Nanovalve

This protocol describes converting BMAB into a "stalk" and attaching it to Mesoporous Silica Nanoparticles (MSNs).[1]

Step A: Linker Synthesis (Suzuki Coupling)

Rationale: The bromine group is not directly reactive with silica. We must convert it to a carboxylic acid to couple with amine-functionalized silica (APTES-MSN).[1]

  • Reagents: BMAB (1.0 eq), 4-Carboxyphenylboronic acid (1.2 eq),

    
     (5 mol%), 
    
    
    
    (2M aq).[1]
  • Solvent: Toluene/Ethanol (4:1).[1]

  • Procedure: Reflux under Nitrogen for 12–24 hours.

  • Workup: Acidify to precipitate the product: 4'-methyl-4-carboxylic-azobenzene .

  • Purification: Recrystallization from ethanol. Note: Ensure the product is dry and free of Palladium residues which can quench fluorescence assays.

Step B: Surface Grafting to MSNs

Rationale: Amide bond formation provides a hydrolytically stable linkage, essential for preventing premature leakage in biological media.[1]

  • Activation: Dissolve the Carboxylic-azobenzene derivative (from Step A) in dry DMF. Add EDC (1.5 eq) and NHS (1.5 eq).[1] Stir for 4 hours to form the active ester.

  • Coupling: Add amine-functionalized MSNs (

    
    -MSN, prepared via APTES grafting).
    
  • Reaction: Stir at room temperature for 24 hours in the dark.

  • Washing: Centrifuge and wash 3x with DMF and 3x with Ethanol to remove unbound azo dye.[1]

    • QC Step: Measure Zeta potential.[1] A shift from positive (amine surface) to neutral/negative indicates successful grafting.[1]

Protocol: Cargo Loading and Release Study

Step A: Loading and Capping
  • Loading: Suspend the Azo-functionalized MSNs in a concentrated solution of the drug (e.g., Doxorubicin or Calcein dye) in PBS (pH 7.4). Stir for 24 hours to allow diffusion into pores.[1]

  • Capping: Add

    
    -Cyclodextrin (
    
    
    
    -CD) in excess (molar ratio of CD:Azo > 2:1). Stir for 12 hours.
    • Mechanism:[2][3][4][5][6][7] The

      
      -CD threads onto the trans-azobenzene stalks, sterically blocking the pores.[1]
      
  • Washing: Centrifuge and wash rapidly with cold PBS to remove surface-adsorbed drug.[1] Do not sonicate excessively, as this may dislodge the caps.

Step B: Light-Triggered Release Setup

Objective: Quantify release kinetics upon irradiation.[1]

  • Setup: Place the loaded MSNs in a dialysis bag (MWCO 3.5 kDa) immersed in a release reservoir (PBS, 37°C).

  • Control (Dark): Measure fluorescence of the reservoir every 10 mins. Low signal indicates a good seal.[1]

  • Trigger: Irradiate the dialysis bag with UV light (365 nm, 10 mW/cm²).[1]

  • Sampling: Aliquot buffer at defined intervals (0, 5, 10, 30, 60 min).

  • Quantification: Measure cargo concentration via Fluorescence or HPLC.

Data Interpretation Table:

ObservationDiagnosisCorrective Action
High leakage in DarkPoor Capping EfficiencyIncrease

-CD concentration or incubation time. Ensure Azobenzene is in trans state before capping.[1]
No release upon UVSteric HindranceThe stalk might be too short. Use a longer linker during Step A (e.g., phenyl spacer).[1]
Slow releaseIncomplete IsomerizationIncrease light intensity or check if the cargo interacts strongly with the silica pore walls.

References

  • Visible-Light-Controlled Azobenzene-Cyclodextrin Host-Guest Interactions. ResearchGate.

  • Supramolecular nanomedicines based on host–guest interactions of cyclodextrins. National Institutes of Health (PMC).[1]

  • Azobenzene-Based Light-Responsive Hydrogel System. ACS Publications (Langmuir).[1] [1]

  • Mesoporous silica nanoparticles functionalized with azobenzene. ResearchGate. [1]

  • Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery. ACS Chemistry of Materials. [1]

Sources

Troubleshooting & Optimization

optimizing azo coupling reaction for asymmetrical azobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: AZO-OPT-2024 Assigned Specialist: Senior Application Scientist

Mission Statement

Welcome to the Azobenzene Synthesis Support Center. We do not provide generic textbook recipes. Instead, we troubleshoot the kinetics, thermodynamics, and electronic incompatibilities that cause reaction failure in the synthesis of asymmetrical azobenzenes. This guide is designed for researchers requiring high-purity molecular switches and "push-pull" systems.

Module 1: The Diazotization Phase (The "Setup")

Status: Critical Failure Point Core Issue: The diazonium intermediate is a "ticking clock." It is thermodynamically unstable and prone to dediazoniation (releasing


 gas) before coupling can occur.
Troubleshooting Guide: Diazonium Instability

Q: My diazonium salt decomposes vigorously (foaming) before I can add the coupling partner. Why? A: You are likely fighting an entropy-driven decomposition. The formation of


 gas is highly favorable.
  • Thermal Control: The internal temperature must remain

    
    . A generic ice bath often fails because the reaction is exothermic. Protocol:  Add 
    
    
    
    dropwise via a syringe pump or addition funnel while monitoring internal temperature with a probe, not just the bath temperature.
  • Counter-ion Swap: Chloride salts (

    
    ) are often too unstable for complex substrates.
    
    • Solution: Switch to Tetrafluoroboric acid (

      
      ) . The resulting diazonium tetrafluoroborate (
      
      
      
      ) is significantly more stable, sometimes even isolable as a solid (though isolation is rarely recommended for safety).

Q: The reaction mixture turns dark/tarry immediately. A: This indicates radical polymerization or oxidation of the amine.

  • Check Stoichiometry: Excess nitrous acid (

    
    ) oxidizes the starting amine.
    
  • The Starch-Iodide Test (Mandatory): After adding

    
    , spot the reaction mixture onto starch-iodide paper. It must turn blue/black immediately (indicating excess 
    
    
    
    ). If it doesn't, you have incomplete diazotization.[1] If it stays dark for
    
    
    mins, add urea or sulfamic acid to destroy the excess
    
    
    before coupling.

Module 2: The Coupling Phase (The "Connection")

Status: Selectivity Challenge Core Issue: The "pH Seesaw." The reactivity of the coupling partner depends entirely on pH, but the stability of the diazonium salt also depends on pH.[2] These two factors often conflict.

Visualizing the pH Conflict

pH_Seesaw cluster_acid Acidic (pH < 4) cluster_base Basic (pH > 9) cluster_sweet The Sweet Spot Amine_Prot Amine Protonated (Non-Nucleophilic) Target_Amine Target: pH 4-7 (Coupling with Amines) Amine_Prot->Target_Amine Raise pH carefully Diazo_Stable Diazonium Salt STABLE Diazo_Stable->Target_Amine Target_Phenol Target: pH 8-9 (Coupling with Phenols) Diazo_Stable->Target_Phenol Phenol_Deprot Phenol Deprotonated (Highly Nucleophilic) Diazo_Unstable Diazonium Salt DECOMPOSES (Forms Diazotates) Target_Phenol->Diazo_Unstable Avoid pH > 10

Caption: The "pH Seesaw" illustrates the conflicting requirements of nucleophile activation vs. electrophile stability.

Troubleshooting Guide: Coupling Efficiency

Q: I am coupling with a Phenol, but the yield is <20%. A: Your pH is likely too low. Phenols are poor nucleophiles; Phenolates are excellent.

  • The Fix: Maintain pH at 8.5–9.0 using a Sodium Carbonate (

    
    ) buffer. Do not use strong NaOH, as it promotes diazonium decomposition into diazotates (which do not couple).
    

Q: I am coupling with an Aniline, but I get no product. A: Your pH is likely too low (protonating the amine) or you are getting "diazo-amino" coupling (N-coupling instead of C-coupling).

  • The Fix: Buffer to pH 4.0–5.0 using Sodium Acetate (

    
    ). This ensures the amine is free (not 
    
    
    
    ) but the diazonium salt remains stable.
  • Rearrangement: If you suspect N-coupling (yellow precipitate instead of red/orange), heat the mixture with acid to induce the rearrangement to the para-carbon position.

Module 3: The "Nuclear Option" (Mills Reaction)

Status: Alternative Pathway Core Issue: Standard azo coupling fails for "Push-Pull" systems where both rings are electron-deficient or sterically hindered.

Q: When should I abandon standard azo coupling? A: Use the decision matrix below. If your target molecule has electron-withdrawing groups (EWGs) on both rings (e.g., Nitro-Azobenzene-Ester), standard coupling will fail because the nucleophile is too weak.

Workflow: Selecting the Synthetic Route

Synthesis_Decision Start Target Azobenzene Structure Check_Elec Analyze Electronic Properties Start->Check_Elec Rich_Rich Electron-Rich + Electron-Rich (e.g., Dimethylamino + Methoxy) Check_Elec->Rich_Rich Rich_Poor Electron-Rich + Electron-Poor (Standard Push-Pull) Check_Elec->Rich_Poor Poor_Poor Electron-Poor + Electron-Poor (e.g., Nitro + Ester) Check_Elec->Poor_Poor Standard Standard Azo Coupling (Diazo + Nucleophile) Rich_Rich->Standard Careful pH control Rich_Poor->Standard Diazo on Poor Ring Mills Mills Reaction (Nitroso + Aniline) Poor_Poor->Mills MANDATORY

Caption: Decision matrix for selecting between Standard Coupling and Mills Reaction based on electronic demand.

Protocol: The Mills Reaction

Reagents: Nitrosobenzene derivative + Aniline derivative.[3][4] Solvent: Glacial Acetic Acid (AcOH). Conditions:

  • Dissolve equimolar amounts of Nitroso and Aniline components in minimal AcOH.

  • Stir at room temperature for 12–24 hours.

  • Troubleshooting: If reaction is slow, heat to

    
    .
    
  • Warning: Overheating (

    
    ) promotes Azoxybenzene  formation (an oxidized impurity that is difficult to separate).
    

Module 4: Purification & Characterization

Status: Isomer Management Core Issue: Azobenzenes exist as cis (Z) and trans (E) isomers.[5] Light exposure during purification shifts this equilibrium, causing streaks on chromatography columns.

Q: My column chromatography shows a broad, smearing band instead of a sharp peak. A: You are separating the cis and trans isomers in real-time, and they are interconverting on the silica.

  • The Fix (Thermal Relaxation): Heat the crude mixture to reflux in a dark vessel for 1 hour before loading the column. This forces the population to the thermodynamically stable trans state.

  • The Fix (Dark Mode): Wrap your column and fraction collector in aluminum foil. Ambient lab light is sufficient to trigger photoisomerization (

    
    ).
    

Q: How do I separate the cis isomer? A: It is difficult to isolate pure cis because it thermally relaxes.

  • Protocol: Irradiate the sample with UV light (

    
    ) immediately before HPLC injection. Use a chilled column jacket (
    
    
    
    ) to slow down thermal relaxation during the run.

Summary of Optimization Parameters

ParameterStandard Coupling (Phenol)Standard Coupling (Amine)Mills Reaction
Primary pH 8.5 – 9.5 (Alkaline)4.0 – 5.0 (Acidic)N/A (Solvent: AcOH)
Temp



Key Reagent

(Buffer)

(Buffer)
Nitroso precursor
Main impurity Poly-azo speciesTriazenes (N-coupling)Azoxybenzenes

References

  • Merino, E. (2011).[4] Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853.

  • Hock, K. J., et al. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction.[3] Beilstein Journal of Organic Chemistry, 18, 781–787.[3]

  • Sheng, M., et al. (2015).[6] Reactive Chemical Hazards of Diazonium Salts. Process Safety Progress.

  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.

Sources

Technical Support Center: 4-Bromobenzenediazonium Salt Stability

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and process chemists working with 4-bromobenzenediazonium salts.

Senior Application Scientist: Dr. A. Vance Subject: Preventing Decomposition & Optimization of 4-Bromoaniline Diazotization Ticket Status: OPEN

Part 1: The Core Directive (Technical Brief)

You are likely encountering decomposition issues because 4-bromobenzenediazonium salts are kinetically trapped intermediates , not thermodynamically stable products. Their stability is governed by a competition between the desired retention of the diazo group (


) and the entropy-driven release of nitrogen gas (

).

The 4-bromo substituent exerts a negative inductive effect (-I) . While this destabilizes the formation of the aryl cation (making the salt thermally more stable than unsubstituted benzenediazonium), it significantly increases the electrophilicity of the diazonium center. This makes it hyper-sensitive to nucleophilic attack (hydrolysis) and radical formation if pH or temperature drifts.

Critical Stability Parameters
ParameterTarget RangeFailure Mode (If Deviated)
Temperature -5°C to 5°C (Synthesis) <-20°C (Storage)>10°C: Rapid dediazoniation (N₂ loss).[1] >35°C: Risk of deflagration/explosion [1].
pH < 2.0 (Strongly Acidic)pH > 4: Formation of diazo-hydroxides

diazo-anhydrides

Explosive Tars [2].
Counter-ion Tetrafluoroborate (

)
or Tosylate (

)
Chloride (

):
Hygroscopic, unstable, explosion hazard when dry. Use only in situ.
Solvent HBF₄ / Water or Acetonitrile (Dry) Nucleophilic Solvents: Promotes solvolysis (e.g., methanol

ether formation).

Part 2: Troubleshooting Guide & FAQs

Module A: Synthesis Failures

Q: My reaction mixture turned into a black/brown "tar" or oil instead of forming a precipitate. What happened? A: You have experienced homolytic decomposition (radical pathway) or azo coupling with phenol byproducts .

  • The Mechanism: If the temperature spikes or acidity drops, the diazonium salt hydrolyzes to 4-bromophenol. The remaining diazonium salt then electrophilically attacks this phenol (which is highly activated), creating azo dyes (the "tar").

  • The Fix:

    • Check Acid Stoichiometry: Ensure you have at least 2.5 - 3.0 equivalents of mineral acid (HCl or HBF₄) per equivalent of aniline. The amine must be fully protonated before nitrite addition.

    • Control Exotherm: The addition of

      
       is exothermic. Add it as a 2.5 M aqueous solution sub-surface via a syringe pump or dropping funnel to prevent local heating spikes [3].
      

Q: I see vigorous bubbling even though the temperature is at 0°C. A: This is likely chemical decomposition , not thermal.

  • Cause: Presence of trace transition metals (Fe, Cu) or reducing agents in your solvent/water can catalyze single-electron transfer (SET), triggering radical dediazoniation.

  • The Fix: Use deionized water and high-purity reagents. Add a trace amount of urea to scavenge excess nitrous acid (

    
    ), which can autocatalyze decomposition.
    
Module B: Isolation & Storage

Q: Can I dry the diazonium chloride salt on a vacuum filter? A: ABSOLUTELY NOT.

  • Risk: 4-bromobenzenediazonium chloride is unstable in the solid state and can detonate via friction or desiccation.

  • Protocol: If you must isolate it, you must perform a counter-ion exchange to the Tetrafluoroborate (

    
    )  salt. This anion is non-nucleophilic and stabilizes the crystal lattice, allowing for safe handling at room temperature for short periods [4].
    

Q: How long can I store the Tetrafluoroborate salt? A:

  • At 25°C: Stable for hours to days (keep in the dark).

  • At -20°C: Stable for months.[1]

  • Precaution: Store in a plastic container (not glass with ground joints, to avoid friction) under Argon.

Part 3: Validated Experimental Protocol

Synthesis of Stable 4-Bromobenzenediazonium Tetrafluoroborate

This protocol minimizes the risk of tar formation and allows for the isolation of a stable solid.

Reagents:

  • 4-Bromoaniline (10 mmol)

  • Fluoroboric acid (

    
    ), 48% aq. solution (40 mmol, 4 equiv.)
    
  • Sodium Nitrite (

    
    ) (11 mmol, 1.1 equiv.)
    
  • Solvent: Water (distilled)

Step-by-Step:

  • Dissolution: In a 50 mL round-bottom flask, suspend 4-bromoaniline in 5 mL water. Add 48%

    
     dropwise. The amine should dissolve; if not, add minimal water.
    
  • Cooling: Place the flask in an ice-salt bath. Cool internal temperature to -5°C .

  • Diazotization: Dissolve

    
     in 2 mL water. Add this solution dropwise over 15 minutes. Do not let Temp exceed 5°C.
    
  • Precipitation: Stir for 30 minutes at 0°C. The tetrafluoroborate salt should precipitate as a white/off-white solid.

  • Isolation: Filter the solid using a plastic Büchner funnel.

  • Washing (Critical): Wash with cold 5%

    
      (to remove unreacted amine), then cold ethanol , then cold diethyl ether .
    
  • Drying: Air dry on the filter for 10 minutes. Store immediately at -20°C.

Part 4: Visualizing the Chemistry

Diagram 1: Decomposition vs. Stabilization Pathways

This diagram illustrates why pH and Temperature control are non-negotiable.

DecompositionPathways Start 4-Bromoaniline (Starting Material) Diazonium 4-Bromobenzenediazonium Salt (UNSTABLE) Start->Diazonium NaNO2 / Acid < 5°C StableSalt Stable BF4- Salt (Target Product) Diazonium->StableSalt Counter-ion Exchange (add HBF4) Phenol 4-Bromophenol (Hydrolysis Product) Diazonium->Phenol Heat (>10°C) or Water Attack Radical Aryl Radical (Explosion Risk) Diazonium->Radical Transition Metals or Dry State Tar Azo Tars/Polymers (Black Gunk) Phenol->Tar Coupling with excess Diazonium (pH > 4) Radical->Tar Polymerization

Caption: Pathways determining the fate of the diazonium salt. Green path = Success. Red/Black paths = Thermal or pH-induced failure.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Reaction Issue? NoPpt No Precipitate Formed Issue->NoPpt BlackOil Black Oil / Tar Issue->BlackOil Violent Violent Gas Evolution Issue->Violent Sol_Solubility Add Diethyl Ether or use HBF4 (Salt out) NoPpt->Sol_Solubility Salt is too soluble Sol_Temp Temp was >10°C or pH > 4. Restart with Cooling. BlackOil->Sol_Temp Decomposition Sol_Metal Check for Metal Ions. Use Glass/Teflon only. Violent->Sol_Metal Catalytic Breakdown

Caption: Rapid diagnostic logic for common synthesis failures.

References

  • Hanson, P., et al. (2016). "Exploring Flow Procedures for Diazonium Formation." National Institutes of Health (PMC). Available at: [Link]

  • Organic Process Research & Development. (2004). "Thermal studies on diazotization reactions." ACS Publications.[2] (Cited in StackExchange discussion, Snippet 1.10).

  • Schiemann, G., & Balz, G. (1927). "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung." Berichte der deutschen chemischen Gesellschaft.

Sources

Technical Support: 4-Bromo-4'-methylazobenzene Solubility & Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-4'-methylazobenzene is a classic "brick" in organic synthesis. Its rigid, planar structure promotes strong


-

stacking, leading to poor solubility in polar protic solvents and varying solubility in organic media. This guide addresses the critical failure points researchers encounter: precipitation during cross-coupling (Suzuki/Sonogashira), aggregation-induced reactivity loss, and purification difficulties.
Part 1: The Physics of Insolubility

To troubleshoot effectively, you must understand why your material is crashing out. The solubility of azobenzenes is dictated by their isomeric state.

  • The Trans-Isomer (The Problem): At room temperature and in the dark, >95% of your material is likely in the trans state. This isomer is planar, has a near-zero dipole moment, and stacks efficiently like plates. This stacking creates tight aggregates that resist solvation.

  • The Cis-Isomer (The Solution state): The cis isomer is bent, has a dipole moment (~3.0 D), and cannot stack efficiently. It is significantly more soluble in polar media.

Key Insight: Most synthetic failures with this molecule occur because standard protocols assume the substrate is dissolved, when in reality, it exists as a heterogeneous suspension of trans-isomer micro-crystals.

Visualizing the Solubility Logic

SolubilityLogic Start Solubility Issue Detected IsomerCheck Isomer State? Start->IsomerCheck Trans Trans-Isomer (Planar) High Stacking Energy IsomerCheck->Trans Thermal/Dark Cis Cis-Isomer (Bent) High Dipole Moment IsomerCheck->Cis UV Irradiated SolventCheck Solvent System? Trans->SolventCheck Cis->SolventCheck Higher Solubility Limit Polar Polar/Protic (MeOH, Water) SolventCheck->Polar NonPolar Non-Polar/Aprotic (Toluene, THF, DCM) SolventCheck->NonPolar Action1 Precipitation Likely Switch Solvent Polar->Action1 Action2 Soluble Proceed with Reaction NonPolar->Action2 If Cis or Hot Action3 Heating Required to break Stacking NonPolar->Action3 If Trans

Figure 1: Decision tree for diagnosing solubility issues based on isomeric state and solvent polarity.

Part 2: Solvent Compatibility Matrix

Do not rely on visual clarity alone; micro-aggregates can exist even in "clear" solutions.

SolventSolubility RatingApplication Notes
Toluene Excellent Recommended for Synthesis. High boiling point allows heating to break

-stacks.
THF Good Good general solvent, but lower boiling point (66°C) limits thermal de-aggregation.
1,4-Dioxane Excellent Best for Suzuki Coupling. High boiling point (101°C) and miscible with water (for base).
DCM/Chloroform ModerateGood for workup/columns. Evaporates too fast for high-temp reactions.
DMF/DMSO ModerateDissolves well but difficult to remove. Use only if necessary for nucleophilic substitutions.
Ethanol/Methanol Poor Avoid as primary solvent. Material will crash out immediately.
Water InsolubleRequires surfactant or phase transfer catalyst to react.
Part 3: Troubleshooting Reaction Failures
Scenario A: Suzuki Coupling Stalls or Yields <20%

The Issue: Suzuki coupling requires a biphasic system (Organic substrate + Aqueous Base). 4-Bromo-4'-methylazobenzene often stays in the organic phase while the boronic acid activates in the water phase. If the interface is poor or the azobenzene precipitates, the Pd catalyst cannot access the substrate.

The Protocol (Self-Validating System): Use a 1,4-Dioxane/Water system. Dioxane solvates the hydrophobic azo-dye effectively at 90°C while maintaining miscibility with the aqueous base, creating a pseudo-homogeneous phase.

Step-by-Step Optimization:

  • Solvent Switch: Replace Toluene/Ethanol mixtures with 1,4-Dioxane/Water (4:1 ratio) .

  • Concentration: Dilute the reaction. High concentrations (>0.2 M) favor stacking. Aim for 0.05 M - 0.1 M .

  • Degassing (Crucial): Azo compounds can be sensitive to oxidation at high temps, and Pd is oxygen-sensitive. Sparge solvents with Argon for 20 mins before adding the catalyst.

  • Temperature: Run at 90-100°C . You must exceed the energy barrier required to break the trans-isomer stacks.

Scenario B: Material Crashing Out During Cooling

The Issue: Upon cooling a reaction mixture, the trans-isomer re-stacks and crystallizes rapidly, often trapping impurities or catalyst (Pd black) inside the lattice.

The Fix:

  • Hot Filtration: Filter the reaction mixture while it is still hot (>60°C) through a Celite pad. This removes Pd black before the product crystallizes.

  • Slow Cooling: Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling promotes amorphous precipitation rather than clean crystallization.

Part 4: The "Photo-Switching" Factor

Q: Can I use UV light to improve solubility during the reaction? A: Generally, No. While irradiating the solution with UV light (365 nm) converts the insoluble trans isomer to the soluble cis isomer, this is rarely practical for thermal reactions like Suzuki coupling because:

  • Thermal Reversion: At reaction temperatures (>80°C), the cis isomer thermally relaxes back to trans in seconds.

  • Steric Hindrance: The bent cis form may be sterically hindered for certain catalytic cycles.

Exception: If you are performing a reaction at Room Temperature (e.g., esterification, click chemistry), UV irradiation can significantly boost solubility.

Reaction Workflow Diagram

ReactionWorkflow Reactants Reactants (Azo-Br + Boronic Acid) SolventPrep Solvent Prep (Dioxane/H2O 4:1) Degas 20 min Reactants->SolventPrep Catalyst Add Catalyst (Pd(dppf)Cl2 or Pd(PPh3)4) SolventPrep->Catalyst Heat Heat to 90°C (Breaks Stacking) Catalyst->Heat Check Check Clarity Must be Clear Solution Heat->Check Check->SolventPrep Precipitate? Add more Dioxane Workup Hot Filtration (Remove Pd) Check->Workup Complete

Figure 2: Optimized Suzuki coupling workflow emphasizing solubility maintenance.

Part 5: FAQs

Q: My NMR looks messy. Is the product impure? A: Not necessarily. Azobenzenes often show broadened peaks due to cis/trans isomerization equilibrium in the NMR tube.

  • Test: Run the NMR at 50°C. If peaks sharpen, it is dynamic isomerization, not impurity.

Q: Can I use DMF instead of Dioxane? A: Yes, DMF dissolves the compound well. However, removing DMF requires aqueous washes which can cause the hydrophobic azo compound to crash out as a gum, trapping DMF. Dioxane is easier to remove via rotary evaporation.

Q: The product is bright orange/red. Is this normal? A: Yes. The extended conjugation of the azo group creates strong absorption in the visible region. Intensity of color is a poor indicator of concentration due to the high extinction coefficient.

References
  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853.

  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825.

  • Saito, B., & Fu, G. C. (2007).[1] Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature.[1] Journal of the American Chemical Society, 129(31), 9602-9603.

  • PubChem. (n.d.).[2] 4-Methylazobenzene Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Aggregation of 4-Bromo-4'-methylazobenzene in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-4'-methylazobenzene. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work involving the aggregation of this molecule in solution. Our goal is to equip you with the scientific understanding and practical steps necessary to diagnose and resolve issues, ensuring the integrity and success of your research.

Troubleshooting Guide

This section addresses specific experimental issues related to the aggregation of 4-Bromo-4'-methylazobenzene. Each problem is followed by an analysis of probable causes and a step-by-step guide to resolving the issue.

Problem 1: Unexpected Precipitation or Poor Solubility of 4-Bromo-4'-methylazobenzene

You observe that your 4-Bromo-4'-methylazobenzene is not fully dissolving or is precipitating out of solution, even at concentrations where it is expected to be soluble.

Probable Causes:

  • Solvent Incompatibility: 4-Bromo-4'-methylazobenzene, being a hydrophobic aromatic molecule, has limited solubility in aqueous solutions.[1][2] The choice of organic solvent and its purity are critical.

  • Pre-existing Aggregates: The lyophilized powder of the compound may contain "seeds" of aggregates that can accelerate precipitation when a solvent is added.[3]

  • Temperature Effects: Lower temperatures can promote the aggregation and reduce the solubility of organic compounds.[4]

  • Incorrect pH: For certain azobenzene derivatives, the pH of the solution can influence solubility and aggregation behavior.

Solutions:

  • Solvent Selection and Preparation:

    • Initial Choice: Start with a solvent in which 4-Bromo-4'-methylazobenzene is known to have good solubility. Due to its structure, consider solvents like ethanol, ether, or other common organic solvents.[1]

    • Purity: Ensure the use of high-purity, anhydrous solvents. Water contamination can significantly decrease the solubility of hydrophobic compounds.

    • Degassing: Degas the solvent to remove dissolved oxygen, which can sometimes participate in side reactions, especially under photochemical conditions.

  • Dissolution Protocol:

    • Sonication: Use a bath sonicator to aid in the dissolution process. This provides energy to break up small, pre-existing aggregates in the solid material.

    • Gentle Heating: Gently warm the solution to increase the solubility. Be cautious, as excessive heat can lead to thermal degradation or unwanted side reactions. A temperature-controlled water bath is recommended.

    • Vortexing: Vigorous vortexing can also help to break apart aggregates and facilitate dissolution.[3]

  • Disaggregation of Pre-existing Seeds:

    • If you suspect pre-existing aggregates, a more aggressive dissolution protocol may be necessary. Dissolving the compound in a strong solvent like trifluoroacetic acid (TFA) or hexafluoroisopropanol (HFIP) and then evaporating the solvent before reconstitution in the desired experimental buffer can break down stable aggregates.[3] Always ensure this pre-treatment is compatible with your downstream application.

Problem 2: Inconsistent or Irreproducible UV-Vis Spectroscopic Data

You are monitoring the aggregation of 4-Bromo-4'-methylazobenzene using UV-Vis spectroscopy, but the spectra are not consistent between experiments, showing shifts in λmax or changes in absorbance that are not easily explained.

Probable Causes:

  • Uncontrolled Aggregation: The extent of aggregation can be highly sensitive to minor variations in experimental conditions, such as concentration, temperature, and solution preparation methods.

  • Photoisomerization: Azobenzene and its derivatives are photoactive and can undergo trans-to-cis isomerization upon exposure to light, which will alter the UV-Vis spectrum.[5][6][7] The cis isomer generally does not aggregate.[8]

  • Path Length Variations: Inconsistent cuvette path lengths or positioning in the spectrophotometer can lead to variations in absorbance readings.

Solutions:

  • Standardize Solution Preparation:

    • Develop a strict, documented protocol for preparing your solutions. This should include the order of reagent addition, mixing times, and any temperature controls.

    • Use freshly prepared solutions for each experiment to minimize variability due to solvent evaporation or degradation over time.

  • Control Light Exposure:

    • Conduct all experiments under controlled, low-light conditions or in the dark to prevent unintended photoisomerization. Use amber vials and cover the spectrophotometer during measurements.

    • If you are intentionally studying photoisomerization, use a light source with a well-defined wavelength and intensity.

  • Spectrophotometer Best Practices:

    • Use matched quartz cuvettes to ensure consistent path lengths.

    • Blank the spectrophotometer with the appropriate solvent before each measurement.

    • Ensure the cuvette is placed in the same orientation for every reading.

  • Monitor for Isomerization:

    • The trans isomer of azobenzene derivatives typically has a strong π-π* absorption band in the UV region and a weaker n-π* band at longer wavelengths. The cis isomer shows a red-shifted n-π* band.[5][6] Be aware of these characteristic spectral changes to identify if photoisomerization is occurring. For example, for 4,4'-dibromoazobenzene, the trans absorption peak is around 343 nm, and the cis peak is around 435 nm.[5][6]

Problem 3: Difficulty in Inducing or Controlling Aggregation

You are attempting to study the aggregated state of 4-Bromo-4'-methylazobenzene, but you are finding it difficult to consistently induce aggregation or control the size and morphology of the aggregates.

Probable Causes:

  • Concentration is Too Low: Aggregation is a concentration-dependent phenomenon. Below a certain critical aggregation concentration, the molecules will exist primarily as monomers.

  • Inappropriate Solvent System: The choice of solvent plays a crucial role in promoting or inhibiting aggregation. A good solvent will favor the solvated monomeric state, while a poor solvent will drive aggregation.

  • Temperature is Too High: Higher temperatures increase molecular motion and can disrupt the non-covalent interactions (like π-π stacking) that hold aggregates together.[4][9]

Solutions:

  • Systematic Concentration Studies:

    • Perform a concentration-dependent study to determine the critical aggregation concentration. This can be done by monitoring changes in the UV-Vis spectrum or by using a fluorescence-based assay if the molecule exhibits aggregation-induced emission (AIE).[10]

  • Solvent Tuning:

    • To induce aggregation, you can use a solvent-antisolvent approach. Dissolve the 4-Bromo-4'-methylazobenzene in a "good" solvent (e.g., THF, chloroform) and then titrate in a "poor" solvent (e.g., water, hexane) while monitoring for signs of aggregation.

  • Temperature Control:

    • Conduct your experiments at a controlled, and potentially lower, temperature to favor the formation of aggregates.[4] A programmable water bath or a temperature-controlled sample holder in your analytical instrument is recommended.

  • Characterization Techniques:

    • Employ techniques beyond UV-Vis spectroscopy to confirm and characterize aggregation. Dynamic Light Scattering (DLS) can provide information on the size of the aggregates, while Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) can be used to visualize their morphology.

Frequently Asked Questions (FAQs)

Q1: What are the primary driving forces for the aggregation of 4-Bromo-4'-methylazobenzene?

A1: The aggregation of azobenzene derivatives like 4-Bromo-4'-methylazobenzene is primarily driven by non-covalent interactions. The most significant of these is likely π-π stacking between the aromatic rings of the azobenzene core.[9] The planar, electron-rich nature of the molecule facilitates this type of interaction. Additionally, dipole-dipole interactions arising from the polar C-Br bond may also play a role in the organization of the aggregates.

Q2: How does photoisomerization affect the aggregation of 4-Bromo-4'-methylazobenzene?

A2: Photoisomerization has a profound effect on aggregation. The trans isomer is planar and readily forms ordered aggregates.[7] Upon irradiation with UV light, it converts to the non-planar cis isomer.[5][6] This change in shape disrupts the close packing required for efficient π-π stacking, leading to the disaggregation of the molecules.[7][8] This process is often reversible, and the aggregates can reform upon photo- or thermal-isomerization back to the trans state.[8] This light-responsive behavior is a key feature of azobenzene-containing systems.

Q3: What spectroscopic changes can I expect to see when 4-Bromo-4'-methylazobenzene aggregates?

A3: When azobenzene molecules form aggregates, you can typically expect to see changes in the UV-Vis absorption spectrum. The formation of "H-aggregates" (face-to-face stacking) often results in a blue-shift of the main absorption band and a decrease in its intensity (hypochromism). Conversely, the formation of "J-aggregates" (head-to-tail stacking) can lead to a red-shifted and intensified absorption band (hyperchromism). For many azobenzene systems, H-aggregation is common.[8]

Q4: Can I use fluorescence to study the aggregation of 4-Bromo-4'-methylazobenzene?

A4: While many azobenzene compounds are not strongly fluorescent due to efficient photoisomerization, some can exhibit Aggregation-Induced Emission (AIE) .[10] In the monomeric state, the molecule may be non-emissive, but upon aggregation, the restriction of intramolecular rotations can open up a radiative decay pathway, leading to fluorescence. If 4-Bromo-4'-methylazobenzene exhibits AIE, fluorescence spectroscopy can be a very sensitive tool for monitoring the onset and extent of aggregation.[10]

Q5: Are there any specific safety precautions I should take when working with 4-Bromo-4'-methylazobenzene?

Visualizing Experimental Workflows and Concepts

Workflow for Troubleshooting Solubility and Aggregation

G cluster_0 Initial Observation cluster_1 Investigation & Troubleshooting cluster_2 Characterization & Confirmation cluster_3 Resolution A Unexpected Precipitation or Poor Solubility B Verify Solvent Choice & Purity A->B Probable Causes: - Solvent Mismatch - Pre-existing Aggregates - Temperature C Optimize Dissolution Protocol (Sonication, Gentle Heating) A->C Probable Causes: - Solvent Mismatch - Pre-existing Aggregates - Temperature D Consider Pre-treatment to Break Aggregate 'Seeds' A->D Probable Causes: - Solvent Mismatch - Pre-existing Aggregates - Temperature E Perform Concentration- Dependent Study B->E If solubility is still an issue F Tune Solvent/Antisolvent Ratio C->F To induce controlled aggregation D->C H UV-Vis Spectroscopy E->H F->H G Control Temperature G->H I Dynamic Light Scattering (DLS) H->I For further characterization J Microscopy (AFM/TEM) H->J For further characterization K Clear, Stable Solution (Monomeric State) H->K If no aggregation is observed L Controlled, Reproducible Aggregates I->L J->L

Caption: A flowchart for diagnosing and resolving issues with the solubility and aggregation of 4-Bromo-4'-methylazobenzene.

Photoisomerization and its Effect on Aggregation

G cluster_0 Trans State cluster_1 Cis State A Trans Isomers (Planar) B H-Aggregates (Ordered π-stacking) A->B Concentration > CAC C Cis Isomers (Non-planar) B->C UV Light (e.g., ~365 nm) C->A Visible Light or Heat D Monomers in Solution (Disaggregated) C->D

Caption: The reversible cycle of photoisomerization of 4-Bromo-4'-methylazobenzene and its impact on the aggregation state.

References

  • Current time information in West Northamptonshire, GB. Google.
  • CAS 619-42-1: Methyl 4-bromobenzo
  • Supramolecular Aggregates of Azobenzene Phospholipids and Related Compounds in Bilayer Assemblies and Other Microheterogeneous Media: Structure, Properties, and Photoreactivity1 | Journal of the American Chemical Society.
  • Synthesis and Characterization of 4,4′-Dibromoazobenzene | Organic Polymer Material Research - Bilingual Publishing Group.
  • From aggregation-induced emission to organic room temperature phosphorescence through suppression of molecular vibr
  • Methyl 4-bromobenzo
  • (PDF)
  • Columnar Aggregates of Azobenzene Stars: Exploring Intermolecular Interactions, Structure, and Stability in Atomistic Simul
  • Synthesis and Characterization of 4,4′-Dibromoazobenzene - Bilingual Publishing Group.
  • Visible Light Induced Exciton Dynamics and trans-to-cis Isomerization in Azobenzene Aggregates: Insights from Surface Hopping/Semiempirical Configuration Interaction Molecular Dynamics Simulations | ACS Omega - ACS Public
  • Cyclic Photoisomerization of Azobenzene in Atomistic Simulations: Modeling the Effect of Light on Columnar Aggreg
  • Aggregation-induced emission of azobenzene towards a sensitive indication on the self-assembly of a cellulose m
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
  • Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf.
  • Preparation and characterization of porous cross linked laccase aggregates for the decolorization of triphenyl methane and reactive dyes - PubMed.
  • (PDF)
  • 1-Bromo-4-[bromo-(4-bromophenyl)methyl]benzene - PubChem.
  • troubleshooting aggregation in peptides containing pyroglutamic acid - Benchchem.
  • 1-Bromo-4-methylbenzene(106-38-7) - ChemicalBook.
  • 4-Methylazobenzene | C13H12N2 | CID 13705 - PubChem - NIH.
  • 4-Bromobenzaldehyde | C7H5BrO | CID 70741 - PubChem - NIH.
  • 3-BROMO-4'-METHYLAZOBENZENE CAS#: - ChemicalBook.

Sources

unexpected peaks in the NMR spectrum of 4-Bromo-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: 4-Bromo-4'-methylazobenzene NMR Spectral Analysis

Welcome to the technical support resource for researchers utilizing 4-Bromo-4'-methylazobenzene. This guide is designed to provide expert-driven troubleshooting for a common yet perplexing issue: the appearance of unexpected peaks in its NMR spectrum. As scientists, we understand that an unassigned peak can cast doubt on sample purity, structural integrity, and the validity of experimental data. This center provides a logical, step-by-step framework to help you identify the source of these spectral artifacts and ensure the quality of your research.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions that arise when unexpected signals appear in the NMR spectrum of 4-Bromo-4'-methylazobenzene.

Q1: I see small peaks in my ¹H NMR that I can't assign to my product. What is the most likely cause?

A1: The most frequent culprits are residual solvents from your synthesis or purification steps. Even after extensive drying under high vacuum, solvents like ethyl acetate, dichloromethane, or hexane can remain trapped in the crystal lattice of your compound. It is also possible that you are seeing unreacted starting materials or byproducts from the synthesis.

Q2: My aromatic region looks much more complex than the expected four doublets. Could this be something other than an impurity?

A2: Absolutely. Azobenzenes are well-known photoswitches, existing as two geometric isomers: the more stable E (trans) isomer and the less stable Z (cis) isomer.[1][2] The aromatic protons of the Z isomer are significantly shielded (shifted upfield) compared to the E isomer due to anisotropic effects of the benzene rings being on the same side of the N=N double bond. The presence of both isomers in solution will lead to a more complex spectrum.

Q3: Could my compound be degrading in the NMR tube?

A3: While 4-Bromo-4'-methylazobenzene is generally stable, degradation is possible under certain conditions, such as exposure to strong acids/bases or reducing agents. Potential degradation could lead to cleavage of the azo bond, forming aniline derivatives. However, this is less common than impurities or isomerization under standard NMR conditions.[3]

Q4: I ran the same sample in a different deuterated solvent and the chemical shifts of the unexpected peaks changed, but my product peaks stayed relatively consistent. What does this mean?

A4: This strongly suggests that the unexpected peaks are from impurities. While the chemical shifts of your compound of interest can be influenced by the solvent, the effect is often more pronounced for certain types of impurities.[4][5] Aromatic-solvent-induced shifts, especially in solvents like benzene-d₆, can be a powerful tool for resolving overlapping signals and identifying components.[4]

Q5: Can the concentration of my sample affect the spectrum?

A5: Yes, at high concentrations, you may observe peak broadening or slight shifts in chemical shifts due to intermolecular interactions like π-stacking. If your spectrum looks different from a previously recorded one of the same compound, a significant difference in sample concentration could be a contributing factor.[5]

In-Depth Troubleshooting Guide

When faced with an anomalous NMR spectrum, a systematic approach is the most efficient way to diagnose the issue. Follow this guide to methodically investigate the source of unexpected peaks.

Workflow for Troubleshooting Unexpected NMR Peaks

G cluster_0 Initial Checks cluster_1 Systematic Investigation cluster_2 Resolution A Unexpected Peaks Observed B Verify Data Processing (Phasing, Baseline, Referencing) A->B C Check Acquisition Parameters (Number of Scans, Relaxation Delay) B->C D Hypothesis 1: Residual Impurities C->D E Hypothesis 2: E/Z Isomerization C->E F Hypothesis 3: Degradation C->F G Compare with solvent impurity tables. Run NMR of starting materials. D->G H Expose sample to light (365 nm UV). Acquire NMR in dark after thermal relaxation. E->H J Analyze by LC-MS to detect other species. F->J I Consider 2D NMR (COSY, HSQC) for structural confirmation. G->I H->I K Identify Source of Peaks I->K J->I L Implement Corrective Actions (Re-purify, Protect from Light, etc.) K->L M Obtain Clean Spectrum L->M

Caption: A logical workflow for diagnosing unexpected NMR signals.

Step 1: Foundational Checks - Data Acquisition and Processing

Before investigating chemical causes, ensure the issue isn't rooted in how the data was acquired or processed. Modern NMR software often has robust default parameters, but it's crucial to verify them.[6][7]

  • Processing: Re-process the raw data (FID). Ensure that phase and baseline corrections are applied correctly. An improper phase correction can distort peaks, making them appear as unusual multiplets or artifacts.

  • Referencing: Verify that the spectrum is correctly referenced. For CDCl₃, the residual solvent peak should be at 7.26 ppm. Incorrect referencing will shift all peaks, leading to misidentification.

  • Acquisition Parameters: Check parameters like the relaxation delay (d1). A delay that is too short for fully relaxed protons can lead to inaccurate integrations, although it is less likely to generate new peaks.[8]

Step 2: Investigating Chemical Origins

This is the most common cause of extra peaks. A systematic check can quickly confirm or rule out this possibility.

Protocol for Impurity Identification:

  • Consult Impurity Tables: Compare the chemical shifts of the unknown peaks with established tables for common laboratory solvents.[9][10][11]

  • Analyze Starting Materials: If available, run an NMR spectrum of the starting materials used in your synthesis (e.g., 4-bromoaniline and p-toluidine derivatives). Unreacted starting materials are a frequent source of impurities.

  • Run a Blank: Prepare an NMR sample with just the deuterated solvent from the same bottle used for your sample. This will confirm if the solvent itself is contaminated.

Table 1: ¹H NMR Chemical Shifts of Common Laboratory Solvents

SolventChemical Shift (ppm) in CDCl₃Multiplicity
Acetone2.17s
Acetonitrile2.10s
Dichloromethane5.30s
Diethyl ether3.48 (q), 1.21 (t)q, t
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)q, s, t
Hexane1.25, 0.88m, m
Methanol3.49s
Toluene7.27-7.17 (m), 2.36 (s)m, s
Water~1.56s (broad)
Source: Adapted from values provided by Gottlieb, H. E., et al. (1997).[9] Note that water's chemical shift is highly dependent on temperature and sample conditions.

Azobenzenes can undergo photoisomerization from the thermodynamically stable E (trans) isomer to the metastable Z (cis) isomer upon irradiation with UV light (typically ~365 nm).[1] The reverse reaction can be triggered by visible light or occurs thermally in the dark.

Understanding the Spectral Changes:

In the E isomer, the two aromatic rings are on opposite sides of the azo bond. In the Z isomer, they are on the same side. This forces the ortho-protons of one ring into the shielding cone of the other, causing a significant upfield shift (lower ppm).

Caption: E/Z isomerization of azobenzene and its effect on proton shielding. (Note: Images are placeholders for chemical structures)

Experimental Protocol to Confirm Isomerization:

  • Protect from Light: Prepare your NMR sample in a vial wrapped in aluminum foil to minimize ambient light exposure.

  • Acquire a "Dark" Spectrum: Run a standard ¹H NMR. This should primarily show the E isomer.

  • Irradiate the Sample: If available, use a UV lamp (~365 nm) to irradiate the NMR tube for several minutes.

  • Acquire a "Light" Spectrum: Quickly re-acquire the ¹H NMR spectrum. If the Z isomer is forming, you will see a new set of upfield aromatic signals appear or increase in intensity, while the signals for the E isomer decrease.

  • Thermal Relaxation: Leave the sample in the dark at room temperature for several hours (or gently warm it) and re-acquire the spectrum. You should observe the signals of the Z isomer decreasing and the E isomer signals returning to their original intensity. This reversibility is a hallmark of isomerization.[12]

While less common, it's prudent to consider potential degradation. The azo bond is the most likely site of cleavage. Reductive cleavage would yield 4-bromoaniline and 4-methylaniline. Hydrolytic pathways are less probable but could lead to corresponding phenols and other byproducts under harsh conditions. If degradation is suspected, Liquid Chromatography-Mass Spectrometry (LC-MS) is a more suitable technique for identifying the various species present in the sample.

Step 3: Advanced Confirmation

If the issue remains unresolved, 2D NMR experiments can provide definitive structural information.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons (e.g., adjacent protons on an aromatic ring). It can be used to trace the spin systems of both the product and any unknown species.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for confirming assignments and identifying the carbon skeleton of impurities.

By following this structured troubleshooting guide, researchers can confidently identify the source of , ensuring the accuracy and integrity of their experimental results.

References

  • Large Azobenzene Macrocycles: Formation and Detection by NMR and MS Methods. Taylor & Francis Online. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • NMR in Lab- Solvent Impurities. Chemistry LibreTexts. [Link]

  • cis Versus trans-Azobenzene: Precise Determination of NMR Parameters and Analysis of Long-Lived States of 15N Spin Pairs. National Institutes of Health (NIH). [Link]

  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]

  • 4-Bromo-4'-methylchalcone. PubChem. [Link]

  • Synthesis and Characterization of 4,4′-Dibromoazobenzene. ResearchGate. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Electrocatalytic Z → E Isomerization of Azobenzenes. Journal of the American Chemical Society. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Degradation study of the investigational anticancer drug clanfenur. PubMed. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]

  • OPTIMIZING NMR DATA ACQUISITION AND DATA PROCESSING PARAMETERS FOR TIGHT-GAS MONTNEY FORMATION OF WESTERN CANADA. Maas Interpretation of SCAL Experiments. [Link]

  • 4-Bromo-1-nitrobenzene. National Institutes of Health (NIH). [Link]

  • 4-Methylazobenzene. PubChem. [Link]

  • E/Z isomerization of azobenzene (AZB). ResearchGate. [Link]

  • Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Method for preparing methyl 3-bromo-4-hydroxybenzoate.
  • NMR sample preparation guidelines. Novoprolabs. [Link]

  • Influence of NMR solvent on chiral recognition. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • NMR SAMPLE PREPARATION. Western University. [Link]

  • Cis-Trans Isomerisation of Azobenzenes Studied by Laser-Coupled NMR Spectroscopy and DFT Calculations. The Royal Society of Chemistry. [Link]

  • NMR Data Processing. University of Ottawa. [Link]

  • Solved Interpret the H NMR for 4-bromo-4-methylchalcone. Chegg.com. [Link]

  • Linear and Nonlinear Optical Properties of Azobenzene Derivatives Modified with an (Amino)naphthalene Moiety. The Journal of Physical Chemistry B. [Link]

  • Troubleshooting. University of Maryland, Department of Chemistry and Biochemistry. [Link]

  • Guide to Solving NMR Questions. The OChem Whisperer. [Link]

  • Step-by-step procedure for NMR data acquisition. University of Maryland, Baltimore County. [Link]

  • Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. YouTube. [Link]

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Validation & Comparative

Technical Guide: Structural Validation of 4-Bromo-4'-methylazobenzene via 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of photo-switchable materials and pharmaceuticals, the precise structural confirmation of azo compounds is critical. For 4-Bromo-4'-methylazobenzene , standard 1D


H NMR is often insufficient due to severe signal overlap in the aromatic region (7.0–8.0 ppm), where the chemical shift effects of the bromine and methyl substituents often converge. Furthermore, Mass Spectrometry (MS) confirms the molecular formula but fails to distinguish between regioisomers (e.g., 2-bromo-4'-methyl vs. 4-bromo-4'-methyl).[1]

This guide details a 2D NMR Structural Elucidation Workflow —the "Gold Standard" for unambiguous assignment. By integrating COSY, HSQC, and HMBC experiments, researchers can spatially resolve the two distinct aromatic spin systems and definitively map the substituent positions, ensuring the integrity of the synthesized material.

Comparative Analysis: Validation Methodologies

The following table compares the "Product" (Comprehensive 2D NMR Workflow) against standard alternatives.

FeatureMethod A: 1D

H NMR Only
Method B: HR-MS (Mass Spec) The Product: 2D NMR Workflow
Primary Output Proton integration & chemical environmentMolecular mass & elemental formulaAtom-to-atom connectivity & spatial arrangement
Regioisomer ID Low. Aromatic multiplets often overlap, making specific ring assignment ambiguous.[1]None. Cannot distinguish 4-Br from 2-Br or 3-Br isomers.High. HMBC correlates substituents (Me, Br) to specific ring carbons.
Stereochemistry Medium. Coupling constants (

) can hint at geometry, but are limited in azo systems.
None. Blind to cis/trans geometry.High. NOESY definitively assigns E (trans) vs. Z (cis) isomers.
Data Confidence Presumptive. Relies on "expected" shifts.[2][3][4]Formulaic. Confirms identity, not structure.Definitive. Self-validating through through-bond correlations.[1]

Technical Deep Dive: The 2D NMR Workflow

The Challenge: 1D H NMR Ambiguity

In the 1D spectrum of 4-Bromo-4'-methylazobenzene (


), we expect:
  • Methyl Group: A clean singlet

    
     2.4 ppm (3H).
    
  • Aromatic Region: Two AA'BB' systems (8 protons total).

    • Ring A (Br-substituted): Protons ortho to N (

      
       7.8 ppm) and ortho to Br (
      
      
      
      7.6 ppm).[5]
    • Ring B (Me-substituted): Protons ortho to N (

      
       7.8 ppm) and ortho to Me (
      
      
      
      7.3 ppm).
  • The Problem: The protons ortho to the azo group on both rings often resonate at nearly identical frequencies (

    
     7.8 ppm), creating a second-order "roofing" effect or complex multiplet that 1D integration cannot resolve.
    
The Solution: Heteronuclear Correlation

The 2D workflow resolves this by spreading the data into a second dimension (Carbon-13 chemical shifts).

Step A: COSY (Correlation Spectroscopy)
  • Purpose: Identify protons that are scalar coupled (neighbors).

  • Observation: The COSY spectrum will show two distinct "islands" of spin systems.

    • System 1: Interaction between the 7.8 ppm protons and 7.6 ppm protons (Ring A).[5]

    • System 2: Interaction between the 7.8 ppm protons and 7.3 ppm protons (Ring B).

  • Result: We now have two separated rings, but we don't know which is which yet.

Step B: HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: Correlate protons directly to the carbons they are attached to.

  • Observation:

    • The methyl protons (2.4 ppm) correlate to the methyl carbon (

      
       21 ppm).
      
    • This anchors our assignment. We can now identify the protons belonging to the methyl-bearing ring.

Step C: HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: Long-range coupling (2-3 bonds) to connect the pieces.[1] This is the critical validation step .

  • Key Correlation 1 (Ring B): The Methyl protons (2.4 ppm) will show a strong 3-bond correlation to the aromatic carbons at the meta positions of Ring B. This definitively identifies the Ring B spin system.

  • Key Correlation 2 (Ring A): The protons ortho to the Bromine (7.6 ppm) will show correlations to the C-Br carbon. Due to the "Heavy Atom Effect" of Bromine, the C-Br carbon resonates upfield (

    
     120-125 ppm) compared to typical aromatic carbons, providing a unique spectral signature.
    
Step D: NOESY (Nuclear Overhauser Effect) [1]
  • Purpose: Stereochemistry (cis vs. trans).

  • Observation:

    • Trans (E): No cross-peaks between the ortho protons of Ring A and Ring B.

    • Cis (Z): Strong cross-peaks between Ring A and Ring B ortho protons due to spatial proximity.

Experimental Protocol

Sample Preparation
  • Solvent: Deuterated Chloroform (

    
    ) is standard. For better separation of aromatic peaks, Benzene-
    
    
    
    (
    
    
    ) can be used to exploit solvent-induced shifts.[1]
  • Concentration: 10–20 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

  • Pre-check: Ensure the sample is not exposed to UV light immediately prior to acquisition to prevent photoisomerization to the cis form.

Acquisition Parameters (Bruker/Jeol Standard)
  • Temperature: 298 K (25°C).

  • 1D

    
    H:  16 scans, 30° pulse angle, 
    
    
    
    relaxation delay
    
    
    2.0s.
  • COSY: Magnitude mode, 2K x 256 points.

  • HSQC: Multiplicity-edited (to distinguish

    
     from 
    
    
    
    ), 2K x 256 points.
  • HMBC: Optimized for long-range coupling (

    
     Hz).[1] 4K x 512 points for high resolution in the F1 dimension.
    

Visualization of Logic & Connectivity

Diagram 1: Structural Assignment Workflow

This flowchart illustrates the logical progression from raw sample to confirmed structure.

NMR_Workflow Sample Unknown Sample (C13H11BrN2) H1_NMR 1D 1H NMR (Identify Overlap) Sample->H1_NMR COSY COSY Spectrum (Separate Spin Systems) H1_NMR->COSY Define Rings A & B HSQC HSQC Spectrum (Assign C-H Pairs) COSY->HSQC Assign Carbons HMBC HMBC Spectrum (Connect Substituents) HSQC->HMBC Link Me/Br to Rings NOESY NOESY Spectrum (Confirm Geometry) HMBC->NOESY Check E/Z Final Confirmed Structure 4-Bromo-4'-methylazobenzene NOESY->Final

Caption: The stepwise logic flow for resolving asymmetric azo compounds using 2D NMR.

Diagram 2: HMBC Connectivity Map

This diagram visualizes the specific long-range correlations that prove the structure.

HMBC_Map cluster_0 Structural Proof Me_H Methyl Protons (2.4 ppm) RingB_C Ring B Carbons (C1', C2', C6') Me_H->RingB_C HMBC (3-bond) RingA_H Ring A Protons (Ortho to Br) C_Br C-Br Carbon (~125 ppm) RingA_H->C_Br HMBC (2-bond)

Caption: Key HMBC correlations. Green arrows indicate the through-bond connections that definitively place the Methyl and Bromine groups.

References

  • PubChem. (2025).[6][7] 4-Methylazobenzene Spectral Data. National Library of Medicine. [Link][1]

  • Zhen, R., et al. (2019). Synthesis and Characterization of 4,4′-Dibromoazobenzene. Organic Polymer Material Research. [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectroscopy: Azo Compounds and Isomerization. [Link]

Sources

validation of 4-Bromo-4'-methylazobenzene photoisomerization using UV-Vis spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

This guide outlines the validation protocol for 4-Bromo-4'-methylazobenzene (BMAB) , a "push-pull" azobenzene derivative. Unlike unsubstituted azobenzene (which suffers from slow thermal relaxation) or aggressive push-pull derivatives like 4-amino-4'-nitroazobenzene (which often relax too quickly for bistable memory applications), BMAB offers a kinetic sweet spot .

The introduction of a weak electron-donating group (Methyl, -CH₃) and a weak electron-withdrawing/heavy atom (Bromo, -Br) at the para positions creates a specific dipole moment that modulates the


 transition energy and the thermal half-life (

). This guide provides the methodology to validate its utility as a stable yet responsive molecular switch.

Comparative Analysis: BMAB vs. Alternatives

The following table contrasts BMAB with the industry standard (Azobenzene) and a high-speed alternative (4-Aminoazobenzene).

FeatureUnsubstituted Azobenzene 4-Bromo-4'-methylazobenzene (BMAB) 4-Aminoazobenzene
Class Standard TypeWeak Push-PullStrong Push-Pull

(Trans)
~320 nm (UV)~335–345 nm (Red-shifted UV) ~370–400 nm (Visible)
Switching Trigger UV (High Energy)UV-A (Lower Energy, ~365 nm) Visible Light
Thermal Stability (

)
High (Hours/Days)Medium (Minutes/Hours) Low (Milliseconds/Seconds)
Fatigue Resistance ModerateHigh (Br stabilizes radical intermediates) Low (Oxidation prone)
Primary Application Long-term storageDynamic Optical Switching / Sensors Real-time Oscillators

Technical Insight: The bromine substituent in BMAB introduces a heavy-atom effect that can facilitate intersystem crossing, potentially altering quantum yields compared to the methyl-only derivative.

Mechanistic Validation Pathway

The validation logic relies on tracking the reversible transformation between the thermodynamically stable Trans (


) isomer and the metastable Cis (

) isomer.
Graphviz Diagram: Isomerization Cycle & Energy States

BMAB_Isomerization Trans Trans-BMAB (E-isomer) Stable State max ~340 nm Excited Excited State (S1/S2) Frank-Condon Region Trans->Excited hv (UV-A, 365 nm) pi-pi* Transition Cis Cis-BMAB (Z-isomer) Metastable State max ~435 nm Excited->Cis Inversion/Rotation Relaxation Cis->Trans Thermal Relaxation (kT) or hv (Visible, >450 nm)

Caption: The cycle demonstrates the photon-driven E-Z transition and the thermally or photochemically driven Z-E recovery.

Experimental Validation Protocol

Phase 1: Materials & Preparation
  • Solvent Selection: Use Acetonitrile (ACN) for polar measurements and Toluene for non-polar baselines. Note: Push-pull azobenzenes show significant solvatochromism; ACN will stabilize the polar Cis transition state, accelerating thermal relaxation.

  • Concentration: Prepare a stock solution of

    
     M. Absorbance should remain between 0.6 and 0.8 a.u. to avoid aggregation artifacts.
    
Phase 2: Spectral Characterization (UV-Vis)

Objective: Determine exact


 and Isosbestic Points.
  • Baseline Scan: Record spectrum (250–600 nm) of the sample in the dark (100% Trans).

    • Target:

      
       nm.
      
  • Irradiation: Irradiate in situ with a 365 nm UV-LED (

    
    ) for 60 seconds.
    
  • PSS Scan: Record spectrum immediately to capture the Photostationary State (PSS).

    • Target: Decrease in 340 nm band; appearance/increase of the

      
       band at 
      
      
      
      nm.
  • Isosbestic Check: Overlay the graphs. Distinct isosbestic points (likely near 290 nm and 390 nm) confirm a clean two-component system without degradation.

Phase 3: Kinetic Analysis (Thermal Relaxation)

Objective: Calculate the rate constant (


) and half-life (

) of the

relaxation.
  • Irradiate sample to reach PSS (max Cis concentration).

  • Turn off UV source.

  • Monitor Absorbance at

    
     (Trans peak, ~340 nm) every 30 seconds for 60 minutes at constant temperature (
    
    
    
    ).
  • Data Processing: Plot

    
     vs. Time (
    
    
    
    ).
    • A linear plot confirms First-Order Kinetics .

Calculation:




Expected Results & Acceptance Criteria

Use the data below to benchmark your validation results. Deviations >15% suggest impurity or solvent contamination.

ParameterExpected Value (Toluene)Expected Value (Acetonitrile)Interpretation

(Trans)
338 ± 2 nm342 ± 2 nmSlight solvatochromic redshift in polar solvent.

(Cis)
435 ± 5 nm438 ± 5 nmDistinct

separation from Trans peak.
Isosbestic Points PresentPresentAbsence indicates photodegradation.
Thermal

~40–60 mins~10–20 minsPolar solvents stabilize the transition state, speeding up relaxation.
Fatigue Cycles >50 cycles>50 cyclesAbsorbance loss <5% after 50 cycles is acceptable.

Troubleshooting "Push-Pull" Anomalies

If the kinetics do not match the expected first-order profile:

  • Aggregation: If the spectra show a "tail" extending >550 nm, the BMAB is aggregating. Solution: Lower concentration to

    
     M.
    
  • Protonation: In acidic solvents, the azo nitrogen may protonate (forming an azonium ion), shifting

    
     to >500 nm (red). Solution: Ensure neutral pH or add trace triethylamine.
    

References

  • Bandara, H. M. D., & Burdette, S. C. (2012). Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. Link

  • Beharry, A. A., & Woolley, G. A. (2011). Azobenzene photoswitches for biomolecules.[1][2] Chemical Society Reviews, 40(8), 4422-4437. Link

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular switches. Chemical Society Reviews, 40(7), 3835-3853. Link

  • Dokić, J., Gothe, M. F., Wirth, J., Peters, M. V., Schwarz, L., Hecht, S., & Saalfrank, P. (2009). Quantum chemical investigation of thermal cis-to-trans isomerization of azobenzene derivatives: Substituent effects, solvent effects, and comparison to experimental data. The Journal of Physical Chemistry A, 113(24), 6763-6773. Link

Sources

A Comparative Guide to the Fatigue Resistance of Photoswitches for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of 4-Bromo-4'-methylazobenzene and its Alternatives

For researchers, scientists, and drug development professionals leveraging the power of photopharmacology and light-responsive materials, the selection of a robust photoswitch is paramount.[1] The ability of a molecule to reliably and repeatedly isomerize upon light stimulation without significant degradation—a property known as fatigue resistance—dictates the longevity and reproducibility of experiments and the ultimate viability of photoswitch-based technologies. This guide provides a comprehensive assessment of the fatigue resistance of 4-Bromo-4'-methylazobenzene, a common azobenzene derivative, and compares its performance with other classes of photoswitches.

Understanding Fatigue in Molecular Photoswitches

Molecular photoswitches, such as azobenzenes, diarylethenes, and spiropyrans, function by undergoing reversible structural changes when exposed to specific wavelengths of light.[2][3] This process, however, is not always perfect. With each switching cycle, a small fraction of the photoswitch molecules may undergo irreversible chemical reactions, leading to the formation of non-photoactive byproducts. This gradual loss of photochromic activity is termed "fatigue" or "photodegradation."[4]

The fatigue resistance of a photoswitch is a critical performance metric, often quantified by two key parameters:

  • Cyclability (Z50): The number of switching cycles a photoswitch can endure before its photochromic response (typically measured as the change in absorbance at a specific wavelength) decreases to 50% of its initial value.[5]

  • Photodegradation Quantum Yield (Φdeg): The efficiency of the degradation process, representing the fraction of absorbed photons that lead to the formation of a degradation product. A lower Φdeg indicates higher fatigue resistance.

4-Bromo-4'-methylazobenzene: A Profile in Photostability

4-Bromo-4'-methylazobenzene belongs to the vast family of azobenzene photoswitches, which are widely utilized due to their predictable photoisomerization behavior and synthetic accessibility. The substituents on the azobenzene core, in this case, a bromine atom at the 4-position and a methyl group at the 4'-position, play a crucial role in tuning its photophysical properties, including its fatigue resistance.

The bromine substituent, being an electron-withdrawing group, can also influence the electronic properties and, consequently, the degradation pathways of the molecule. Halogenated aromatic compounds can be susceptible to dehalogenation upon irradiation, which could represent a potential degradation pathway for 4-Bromo-4'-methylazobenzene.[8] However, some studies on diarylethenes have shown that electron-withdrawing groups can, in some cases, suppress byproduct formation and improve fatigue resistance.[9]

To provide a comprehensive understanding, a direct experimental evaluation of the fatigue resistance of 4-Bromo-4'-methylazobenzene is necessary. The following sections detail the standardized protocols for such an assessment.

Comparative Analysis: 4-Bromo-4'-methylazobenzene vs. Alternative Photoswitches

The landscape of molecular photoswitches extends beyond azobenzenes, with other classes offering distinct advantages and disadvantages in terms of fatigue resistance.

Photoswitch ClassKey Features & Performance
Azobenzenes Generally exhibit good to excellent fatigue resistance, which can be tuned by substituents. Simple azobenzenes can undergo thousands of switching cycles. For example, certain ortho-fluoroazobenzenes are known to be highly fatigue-resistant.[10]
Diarylethenes Often cited for their outstanding fatigue resistance, with some derivatives capable of enduring tens of thousands of switching cycles in solution and even more in the crystalline state.[11][12] They are considered a benchmark for high-performance photoswitches in terms of stability.
Spiropyrans Typically exhibit lower fatigue resistance compared to azobenzenes and diarylethenes. They are more prone to thermal and photochemical side reactions, which can limit their applicability in long-term experiments.[1]

It is important to note that the fatigue resistance of any photoswitch is not an intrinsic property but is also influenced by environmental factors such as the solvent, the presence of oxygen, and the intensity of the light source.[9]

Experimental Protocols for Assessing Fatigue Resistance

To ensure reliable and comparable data, standardized experimental protocols are essential. The following outlines a robust workflow for evaluating the fatigue resistance of photoswitches like 4-Bromo-4'-methylazobenzene.

Sample Preparation and Instrumentation
  • Sample Preparation: A solution of the photoswitch in a suitable solvent (e.g., acetonitrile, DMSO, or a buffered aqueous solution for biological applications) is prepared at a known concentration, typically in the micromolar range, to ensure absorbance values are within the linear range of the spectrophotometer.

  • Instrumentation:

    • UV-Vis Spectrophotometer: To monitor the changes in the absorption spectrum of the photoswitch during cycling.

    • Light Sources: Two distinct light sources with specific wavelengths are required to induce the forward and reverse isomerization (e.g., a UV lamp for trans-to-cis and a visible light lamp for cis-to-trans isomerization of azobenzenes). The intensity of the light sources should be stable and measurable.

    • Quartz Cuvette: To hold the sample solution during the experiment.

    • Magnetic Stirrer: To ensure homogeneity of the solution during irradiation.

Fatigue Resistance Measurement Workflow

The following diagram illustrates the step-by-step process for determining the cyclability of a photoswitch.

Workflow for determining photoswitch cyclability.

Causality Behind Experimental Choices:

  • Stirring: Continuous stirring of the solution is crucial to prevent localized photodegradation and to ensure that the entire sample is uniformly irradiated.

  • Controlled Irradiation Times: The duration of irradiation for each step should be sufficient to reach the photostationary state (PSS), where the ratio of isomers becomes constant. This ensures consistent switching between the two states.

  • Monitoring Absorbance: Tracking the absorbance at the maximum wavelength (λmax) of the more stable isomer (usually the trans form for azobenzenes) provides a direct measure of the concentration of the photoactive species. A decrease in this absorbance over cycles indicates degradation.

Analysis of Photodegradation Products

To understand the mechanisms of fatigue, it is essential to identify the byproducts formed during photodegradation. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose.

Degradation_Analysis_Workflow cluster_hplc_ms HPLC-MS Analysis cluster_data_interp Data Interpretation P1 Irradiate Photoswitch Solution for Extended Period P2 Inject Sample into HPLC P1->P2 P3 Separate Components P2->P3 P4 Detect with UV-Vis and MS P3->P4 P5 Identify Degradation Products by Mass and Retention Time P4->P5 P6 Propose Degradation Pathways P5->P6

Workflow for analyzing photodegradation products.

Self-Validating System:

This protocol is self-validating because the initial, un-irradiated sample serves as a negative control. Any new peaks appearing in the HPLC chromatogram of the irradiated sample can be attributed to photodegradation products. The mass spectra of these new peaks provide molecular weight information, which is crucial for structural elucidation.

Conclusion and Future Directions

The fatigue resistance of a photoswitch is a critical determinant of its utility in demanding applications. While 4-Bromo-4'-methylazobenzene is a promising candidate, a thorough experimental evaluation of its photostability is warranted to ascertain its performance relative to other established photoswitches. The protocols outlined in this guide provide a robust framework for such an assessment.

Future research should focus on systematic studies that correlate the electronic and steric properties of substituents on the azobenzene core with their fatigue resistance. This will enable the rational design of next-generation photoswitches with enhanced stability, paving the way for their broader application in photopharmacology, molecular machines, and smart materials.

References

  • Fatigue Resistance of Photochromic Diarylethene in the Presence of Cyclodextrins with Different Pore Sizes. ACS Omega, 7(10), 8635-8642. (2022). [Link]

  • Gahl, C., et al. Photoswitches beyond azobenzene: a beginner's guide. Beilstein Journal of Organic Chemistry, 17, 1885-1903. (2021). [Link]

  • Casimiro, L., et al. 4,4'-Dimethylazobenzene as a chemical actinometer. Photochemical & Photobiological Sciences, 21(5), 825-833. (2022). [Link]

  • Herder, M., et al. Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society, 137(8), 2738-2747. (2015). [Link]

  • Bandara, H. M. D., & Burdette, S. C. Photoisomerization in different classes of azobenzene. Chemical Society Reviews, 41(5), 1809-1825. (2012). [Link]

  • 4,4'-Dimethylazobenzene: A New Chemical Actinometer. Société Chimique de France. (n.d.). [Link]

  • A review of molecular photoswitches and their potential applications in photopharmacology. Utrecht University Repository. (2020). [Link]

  • Cyclability test. a Cyclability for 8 showing the normalized absorbance... ResearchGate. (n.d.). [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. OSTI.GOV. (n.d.). [Link]

  • Azobenzene-modified Ag/Ag2O/CN photocatalysts with photoresponsive performance for controllable photodegradation of tetracyclines. New Journal of Chemistry. (2021). [Link]

  • A cautionary tale of basic azo photoswitching in dichloromethane finally explained. Nature Communications, 12(1), 1-10. (2021). [Link]

  • Introduction of electron withdrawing and donating substituents in conjugated positions in photoswitches to create a “push–pull” system and extend the absorption spectra towards the red/NIR region in (a) hemithioindigos and azo-BF2 switches; (b) azobenzenes and diarylethenes. ResearchGate. (n.d.). [Link]

  • Azobenzene-Based Photoswitchable Substrates for Advanced Mechanistic Studies of Model Haloalkane Dehalogenase Enzyme Family. ACS Catalysis, 12(15), 9436-9446. (2022). [Link]

  • Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. (1989). [Link]

  • Thiosemicarbazones as versatile photoswitches with light-controllable supramolecular activity. Nature Communications, 13(1), 1-11. (2022). [Link]

  • Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 44(10), 3230-3255. (2015). [Link]

  • Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect. Journal of Molecular Modeling, 21(2), 34. (2015). [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 23(12), 6741. (2022). [Link]

  • Synthesis of 4'-alkoxy-4-(omega-cinnamoylalkoxy)azobenzenes and their photoswitchable behavior. ResearchGate. (n.d.). [Link]

  • How Does the Trans-Cis Photoisomerization of Azobenzene Take Place in Organic Solvents?. The Journal of Physical Chemistry B, 124(4), 629-638. (2020). [Link]

  • Cyclic fatigue resistance of four nickel-titanium rotary instruments: a comparative study. Journal of Conservative Dentistry, 15(3), 233-236. (2012). [Link]

  • Photopharmacology beyond azobenzene photoswitches. Advanced Therapeutics, 4(1), 2000171. (2021). [Link]

  • Meta-Substituted Asymmetric Azobenzenes: Insights into Structure–Property Relationship. Molecules, 26(11), 3192. (2021). [Link]

  • Photodegradation of fleroxacin by g-C3N4/PPy/Ag and HPLC-MS/MS analysis of degradation pathways. RSC Advances, 11(52), 32896-32905. (2021). [Link]

  • On the Promise of Photopharmacology Using Photoswitches: A Medicinal Chemist's Perspective. Journal of Medicinal Chemistry, 63(20), 11436-11447. (2020). [Link]

  • Characterization of clinafloxacin photodegradation products by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 34(1), 139-150. (2004). [Link]

  • Kinetics of photo-isomerization of azobenzene containing surfactants. The Journal of Chemical Physics, 152(2), 024901. (2020). [Link]

  • Fatigue-resistant photochromic dithienylethenes by controlling the oxidation state. Chemical Communications, (17), 1881-1883. (2006). [Link]

  • Fast relaxing red and near-IR switchable azobenzenes with chalcogen and halogen substituents. Chemical Science, 11(36), 9876-9882. (2020). [Link]

  • Azobenzene. Wikipedia. (n.d.). [Link]

  • 4,4'-Dimethylazobenzene as a chemical actinometer. IRIS UNIBO. (2022). [Link]

  • Original Heteroaryl Azobenzene derivatives As Solar Thermal Fuel Candidates : a Mass Spectrometry and UV-vis. ORBi UMONS. (2023). [Link]

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A Comparative Guide to Photochromic Materials for Optical Data Storage: Benchmarking 4-Bromo-4'-methylazobenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of higher data density and more energy-efficient storage solutions, photochromic materials have emerged as a compelling frontier. Their ability to undergo reversible transformations between two distinct isomers upon light irradiation allows for the encoding of binary information at the molecular level. This guide provides an in-depth technical comparison of 4-Bromo-4'-methylazobenzene, a promising candidate in the azobenzene family, against other classes of photochromic materials for optical data storage applications. We will delve into the underlying photochemistry, present comparative performance metrics, and provide detailed experimental protocols for synthesis, device fabrication, and benchmarking, aimed at researchers, scientists, and professionals in drug development and materials science.

The Promise of Photochromism in Optical Data Storage

Photochromism is the reversible transformation of a chemical species between two forms, having different absorption spectra, upon photoirradiation.[1] This phenomenon is the bedrock of rewritable optical data storage, where the two isomeric states, often a thermally stable 'trans' form and a metastable 'cis' form, represent the binary '0' and '1' states. The transition between these states is triggered by light of specific wavelengths, allowing for data to be written and erased.

Key performance indicators for a photochromic material in optical data storage include:

  • Write/Erase Speed: The rate at which the photoisomerization occurs, dictating the data transfer rate.

  • Cyclability (Fatigue Resistance): The number of write/erase cycles a material can endure before significant degradation of its photochromic properties.

  • Data Retention Time (Thermal Stability): The duration for which the metastable state is stable at a given temperature, ensuring data integrity.

  • Readout Method: The mechanism by which the stored data is read, which should be non-destructive. Two-photon absorption (2PA) is a particularly attractive method for 3D data storage as it allows for precise excitation within a tightly focused volume.[2][3]

  • Quantum Yield: The efficiency of the photoisomerization process, defined as the number of molecules that isomerize per photon absorbed.

4-Bromo-4'-methylazobenzene: A Detailed Profile

Azobenzenes are a well-studied class of photochromic compounds characterized by the presence of a diazene functional group (-N=N-) connecting two aryl rings. The photoisomerization of azobenzene involves a reversible trans to cis isomerization upon irradiation with UV light and a cis to trans back-isomerization with visible light or heat.[4] The introduction of substituents onto the aryl rings can be used to tune the photophysical properties of the molecule. 4-Bromo-4'-methylazobenzene, with an electron-withdrawing bromine atom and an electron-donating methyl group, presents an interesting case for exploring the structure-property relationships in this class of materials.

Synthesis of 4-Bromo-4'-methylazobenzene

The synthesis of 4-Bromo-4'-methylazobenzene can be achieved through a classic diazotization and coupling reaction.[5][6] This involves the conversion of an aromatic amine to a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich aromatic compound.

Experimental Protocol: Synthesis of 4-Bromo-4'-methylazobenzene

  • Diazotization of 4-bromoaniline:

    • Dissolve 4-bromoaniline in an aqueous solution of a strong acid (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a color change.

  • Azo Coupling with p-xylene:

    • In a separate vessel, dissolve p-xylene in a suitable solvent.

    • Slowly add the freshly prepared, cold diazonium salt solution to the p-xylene solution with vigorous stirring. The coupling reaction is an electrophilic aromatic substitution.[7]

    • Maintain the reaction at a low temperature to ensure the stability of the diazonium salt.

  • Work-up and Purification:

    • After the reaction is complete, neutralize the mixture.

    • The crude product, 4-Bromo-4'-methylazobenzene, will precipitate out of the solution.

    • Collect the solid by filtration and wash it with water.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Performance Benchmarking: 4-Bromo-4'-methylazobenzene in Context

Photophysical Properties

The absorption spectra of azobenzenes are characterized by a strong π-π* transition in the UV region for the trans isomer and a weaker n-π* transition in the visible region for the cis isomer. For the related compound 4,4'-dibromoazobenzene, the trans isomer exhibits an absorption peak at 343 nm, while the cis isomer has a peak at 435 nm.[4] It is expected that 4-Bromo-4'-methylazobenzene will have a similar absorption profile. The quantum yield of photoisomerization for azobenzene derivatives can be influenced by their molecular environment.[8]

Expected Performance and Comparative Analysis

The performance of 4-Bromo-4'-methylazobenzene is benchmarked against other prominent classes of photochromic materials in the following table. The data for 4-Bromo-4'-methylazobenzene is extrapolated based on the performance of other substituted azobenzenes.

Performance Metric 4-Bromo-4'-methylazobenzene (Azobenzene Class) Diarylethenes Spiropyrans/Spirooxazines Fulgides/Fulgimides
Write/Erase Speed Typically in the picosecond to nanosecond range.[9]Picoseconds to femtoseconds.Milliseconds to seconds.Picoseconds to nanoseconds.
Cyclability Good to excellent; can exceed 10,000 cycles with appropriate molecular design.[10]Excellent; often show high fatigue resistance.Moderate; prone to photodegradation over multiple cycles.Good fatigue resistance.
Data Retention Time Variable; the thermal stability of the cis isomer can be tuned by substitution. Halogen substitution can influence stability.[11]Excellent; the closed-ring form is often thermally stable.Poor to moderate; the colored form is often thermally unstable.Generally good thermal stability.
Readout Method Changes in absorption or refractive index. Two-photon absorption is a viable method.[2][12]Changes in absorption or fluorescence.Changes in absorption (color).Changes in absorption.
Key Advantages Tunable properties through synthesis, relatively simple structure.High thermal stability and fatigue resistance.Large color change upon isomerization.Good thermal stability and fatigue resistance.
Key Disadvantages The cis isomer can be thermally unstable, requiring molecular engineering to improve data retention.Often requires UV light for writing, which can be damaging to some media.Poor thermal stability and cyclability compared to other classes.Can have lower quantum yields than other families.

Experimental Workflow for Performance Evaluation

To rigorously benchmark the performance of 4-Bromo-4'-methylazobenzene for optical data storage, a series of standardized experiments are required.

Fabrication of the Optical Storage Medium

A common method for preparing an optical storage medium is to embed the photochromic molecule in a polymer matrix.

Experimental Protocol: Fabrication of an Azobenzene-Polymer Film

  • Solution Preparation:

    • Dissolve 4-Bromo-4'-methylazobenzene and a suitable polymer (e.g., polymethyl methacrylate, PMMA) in a common solvent (e.g., chloroform or toluene). The concentration of the azobenzene derivative will influence the optical density of the film.

  • Film Casting:

    • Cast the solution onto a clean, flat substrate (e.g., a glass slide or quartz disc) using a technique such as spin-coating or drop-casting to achieve a uniform film of desired thickness.

  • Drying:

    • Dry the film in a vacuum oven at a temperature below the glass transition temperature of the polymer to remove the solvent completely.

Benchmarking Experiments

The following experimental setup is a general representation for characterizing the key performance metrics.

Diagram: Experimental Workflow for Performance Benchmarking

G cluster_synthesis Material Preparation cluster_testing Performance Testing cluster_analysis Data Analysis synthesis Synthesis of 4-Bromo-4'-methylazobenzene fabrication Fabrication of Azobenzene-Polymer Film synthesis->fabrication setup Optical Setup (Lasers, Optics, Detector) fabrication->setup write_erase Write/Erase Speed Measurement setup->write_erase cyclability Cyclability Test (Repeated Write/Erase) setup->cyclability retention Data Retention (Thermal Stability Test) setup->retention readout Readout Performance (e.g., 2PA Cross-Section) setup->readout data_acq Data Acquisition write_erase->data_acq cyclability->data_acq retention->data_acq readout->data_acq comparison Comparative Analysis data_acq->comparison

Caption: A generalized workflow for the synthesis, fabrication, and performance benchmarking of photochromic materials for optical data storage.

Experimental Protocol: Measuring Write/Erase Speed

  • Setup: Utilize a pump-probe spectroscopy setup. The 'pump' laser will have a wavelength that induces the trans-to-cis (write) or cis-to-trans (erase) isomerization. The 'probe' laser will have a wavelength that is sensitive to the change in absorption of one of the isomers.

  • Procedure:

    • Excite the sample with a short pulse from the pump laser.

    • Measure the change in absorbance of the probe laser as a function of the time delay between the pump and probe pulses.

    • The rise or decay time of the absorption change corresponds to the write or erase speed.

Experimental Protocol: Assessing Cyclability

  • Setup: An automated setup with two lasers for writing and erasing, and a detector to monitor the change in a property (e.g., absorbance or refractive index).

  • Procedure:

    • Record the initial state of the material.

    • Perform a write operation with the first laser.

    • Perform an erase operation with the second laser.

    • Repeat this cycle for a large number of iterations (e.g., thousands).

    • Periodically measure the contrast between the written and erased states to determine the degradation of the photochromic performance.

Experimental Protocol: Determining Data Retention Time

  • Procedure:

    • Write data onto the film by converting a region to the cis isomer.

    • Store the film at a specific temperature.

    • Periodically measure the signal from the written spot to monitor the decay of the cis isomer back to the more stable trans form.

    • The time it takes for the signal to decay to a certain percentage of its initial value is the data retention time.

Conclusion and Future Outlook

4-Bromo-4'-methylazobenzene stands as a representative of the versatile azobenzene class of photochromic materials. While it is expected to exhibit fast switching speeds and good cyclability, its data retention capabilities will be a critical factor for its practical application in optical data storage. The ability to fine-tune its properties through chemical modification is a significant advantage.

In comparison to other material classes, diarylethenes currently offer the best combination of thermal stability and fatigue resistance, making them a strong contender for archival data storage. Spiropyrans and fulgides, while demonstrating interesting photochromic properties, often face challenges in terms of stability and cyclability.

The future of optical data storage with photochromic materials will likely involve the development of novel molecular structures with optimized performance characteristics, including high two-photon absorption cross-sections for 3D data storage, improved quantum yields, and enhanced thermal stability of the metastable state. The exploration of hybrid materials and advanced fabrication techniques will also play a crucial role in realizing the full potential of this exciting technology.

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